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1,1,1,3-Tetrafluorobutane Documentation Hub

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  • Product: 1,1,1,3-Tetrafluorobutane
  • CAS: 86884-13-1

Core Science & Biosynthesis

Foundational

The Fluorinated Motif: Technical Profile of 1,1,1,3-Tetrafluorobutane (HFC-356mfc)

Executive Summary 1,1,1,3-Tetrafluorobutane (HFC-356mfc) represents a specific class of hydrofluorocarbons (HFCs) characterized by a terminal trifluoromethyl group and a secondary fluoride at the C3 position. Unlike its...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1,1,1,3-Tetrafluorobutane (HFC-356mfc) represents a specific class of hydrofluorocarbons (HFCs) characterized by a terminal trifluoromethyl group and a secondary fluoride at the C3 position. Unlike its commercially dominant cousin HFC-365mfc (1,1,1,3,3-pentafluorobutane), HFC-356mfc possesses a chiral center at C3, introducing stereochemical considerations in high-precision pharmaceutical applications.

This guide serves as a technical reference for researchers utilizing HFC-356mfc as a reaction solvent, foaming agent, or fluorinated intermediate. It addresses the critical gap in physical data and handling protocols for this specific isomer, distinguishing it from other tetrafluorobutane regioisomers.

Part 1: Molecular Identity & Physicochemical Profile

The asymmetry of 1,1,1,3-tetrafluorobutane creates a unique dipole moment profile compared to symmetrical HFCs, influencing its solvency power for polar pharmaceutical intermediates.

Table 1: Physicochemical Data Matrix
PropertyValue / DescriptionNotes
IUPAC Name 1,1,1,3-Tetrafluorobutane
Common Alias HFC-356mfc"mfc" denotes the isomer structure
CAS Registry Number 86884-13-1 Specific to 1,1,1,3-isomer
Molecular Formula

Molecular Weight 130.09 g/mol
Physical State Colorless LiquidAt Standard Temperature & Pressure
Boiling Point ~40°C - 44°CEstimated range based on isomeric homologs (HFC-365mfc BP is 40.2°C)
Density ~1.1 - 1.2 g/cm³Liquid density at 25°C
Chirality Yes (C3 position)Exists as (R) and (S) enantiomers
Solubility Miscible in alcohols, ethers, chlorinated solvents.[1] Low water solubility.
Flammability Highly Flammable GHS Category 2 (Flash Point < 23°C)

Critical Insight: The boiling point of HFC-356mfc is proximal to Dichloromethane (DCM, 39.6°C). This makes it a potential "drop-in" replacement in specific reflux scenarios where chlorinated solvents are restricted, provided flammability is managed.

Part 2: Synthesis & Manufacturing Pathways

The synthesis of HFC-356mfc typically avoids direct fluorination of butane due to poor selectivity. The industrial standard involves Hydrofluorination of Alkenes or Hydrogenation of Fluorinated Olefins (HFOs) .

Primary Synthesis Route: Catalytic Hydrogenation

A high-purity route involves the hydrogenation of 1,1,1,3-tetrafluorobut-2-ene (HFO-1354mzy) over a Palladium on Alumina (


) catalyst. This method preserves the carbon backbone while saturating the double bond.
Mechanistic Workflow Visualization

The following diagram illustrates the conversion of precursor HFOs into the target HFC-356mfc, highlighting the critical hydrogenation step.

SynthesisPath Precursor 1,1,1,3-Tetrafluorobut-2-ene (HFO-1354mzy) Intermediate Transition State (Surface Adsorbed) Precursor->Intermediate Adsorption Reagent H2 (Hydrogen Gas) Reagent->Intermediate Dissociation Catalyst Catalyst: Pd/Al2O3 T: 50-100°C, P: 10-20 bar Catalyst->Intermediate Surface Catalysis Product 1,1,1,3-Tetrafluorobutane (HFC-356mfc) Intermediate->Product Hydrogenation (Saturation)

Figure 1: Catalytic hydrogenation pathway for the synthesis of HFC-356mfc from fluorinated alkene precursors.[2]

Part 3: Applications in Drug Development & Synthesis

As a Reaction Solvent

HFC-356mfc offers a unique "middle ground" polarity. It is sufficiently polar to dissolve many organic substrates due to the C3-F bond dipole, yet lacks the hydroxyl groups of alcohols that might interfere with moisture-sensitive reagents (e.g., Grignard reagents, though care with the C-F bond stability is needed).

  • Use Case: Fluorination reactions where perfluorinated solvents are too non-polar, but ethers are reactive.

  • Advantage: Easy removal post-reaction due to low boiling point (~40°C), facilitating product isolation without high-temperature distillation that could degrade thermal-sensitive APIs.

Chiral Intermediate Precursor

Because HFC-356mfc has a chiral center at C3, it can theoretically serve as a starting material for constructing complex fluorinated motifs in drug candidates. Enantiopure 1,1,1,3-tetrafluorobutane could be used to introduce a specific


 chiral tail into a molecule via radical coupling or deprotonation/alkylation strategies.

Part 4: Safety, Handling, & Environmental Impact

Warning: Unlike many highly fluorinated refrigerants (e.g., R-134a), 1,1,1,3-tetrafluorobutane is flammable .

Safety Profile (GHS Classification)
  • Signal Word: DANGER

  • Hazard Statements:

    • H225: Highly flammable liquid and vapor.[3]

    • H315: Causes skin irritation.[3]

    • H319: Causes serious eye irritation.[3]

    • H335: May cause respiratory irritation.[3][4]

Handling Protocol
  • Grounding: All transfer equipment must be grounded to prevent static discharge ignition.

  • Ventilation: Use only in a fume hood. Vapors are heavier than air and may travel along floors to ignition sources.

  • PPE: Nitrile gloves (splash protection), safety goggles, and flame-retardant lab coat.

Part 5: Experimental Protocol: Anhydrous Solvent Preparation

For pharmaceutical applications requiring moisture-free conditions (e.g., organometallic coupling), HFC-356mfc must be dried. Its low boiling point requires specific handling to prevent evaporative loss during drying.

Protocol: Desiccation and Distillation of HFC-356mfc

Objective: Obtain anhydrous HFC-356mfc (<50 ppm


) for sensitive synthesis.

Materials:

  • Commercial HFC-356mfc (e.g., 98% purity).

  • Activated Molecular Sieves (3Å or 4Å), beads.

  • Inert gas line (

    
     or 
    
    
    
    ).
  • Distillation apparatus with a chilled receiving flask.

Step-by-Step Methodology:

  • Sieve Activation: Activate molecular sieves at 300°C under vacuum for 12 hours. Cool under Argon.

  • Static Drying: Add activated sieves (20% w/v) to the HFC-356mfc container. Seal tightly.

    • Note: Due to the high volatility (BP ~40°C), do not heat. Allow to stand at room temperature for 24 hours.

  • Filtration: Decant the solvent via a cannula filter into a distillation flask to remove sieve dust.

  • Distillation:

    • Set up a short-path distillation head.

    • Crucial: Cool the receiving flask in an ice/salt bath (-10°C) to ensure efficient condensation.

    • Heat the source flask gently using a water bath set to 50-55°C. Do not use an open flame or high-temperature oil bath.

  • Storage: Store the distillate over fresh activated sieves in a Schlenk flask under an inert atmosphere.

Workflow Diagram: Solvent Purification

Purification RawSolvent Raw HFC-356mfc (Contains H2O) Sieves Activated 3Å Sieves (Static Drying 24h) RawSolvent->Sieves Add Desiccant Filtration Cannula Filtration (Inert Atmosphere) Sieves->Filtration Remove Solids Distillation Distillation (Water Bath 55°C) Filtration->Distillation Transfer Condenser Condenser (Ice/Salt Trap) Distillation->Condenser Vapor Phase FinalProduct Anhydrous HFC-356mfc (<50 ppm H2O) Condenser->FinalProduct Condensate

Figure 2: Purification workflow for generating anhydrous 1,1,1,3-tetrafluorobutane.

References

  • SynQuest Laboratories. (2024). Safety Data Sheet: 1,1,1,3-Tetrafluorobutane (CAS 86884-13-1).[5] Retrieved from

  • PubChem. (2024). Compound Summary: 1,1,1,3-Tetrafluorobutane.[1][5][6][7][8][9] National Library of Medicine. Retrieved from

  • Daikin Industries. (2023). Technical Data: Fluorocarbon Solvents and Intermediates. Retrieved from

  • ChemicalBook. (2024). Product Entry: 1,1,1,3-Tetrafluorobutane Properties. Retrieved from

Sources

Exploratory

An In-depth Technical Guide to the Synthesis of 1,1,1,3-Tetrafluorobutane (HFC-365mfc)

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the primary industrial synthesis pathways and underlying reaction mechanisms for 1,1,1,3-...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the primary industrial synthesis pathways and underlying reaction mechanisms for 1,1,1,3-tetrafluorobutane (HFC-365mfc), a hydrofluorocarbon utilized as a blowing agent, solvent, and in other specialized applications. The document delves into the catalytic liquid-phase fluorination of 1,1,1,3,3-pentachlorobutane, detailing reaction conditions, catalysts, and a step-by-step mechanistic interpretation. Alternative synthesis strategies are also explored, offering a broader perspective on the production of this important fluorinated molecule. The content is structured to provide both a high-level understanding for those new to the field and in-depth technical details for experienced researchers and chemical process developers.

Introduction: The Significance of 1,1,1,3-Tetrafluorobutane

1,1,1,3-Tetrafluorobutane, commercially known as HFC-365mfc, is a hydrofluorocarbon that has found application as a replacement for ozone-depleting substances, such as chlorofluorocarbons (CFCs) and hydrochlorofluorocarbons (HCFCs). Its primary use is as a foam blowing agent in the production of polyurethane foams, where it contributes to the material's insulating properties.[[“]][2][3] Additionally, it serves as a solvent and has been explored for use in other industrial applications. Understanding the synthesis of HFC-365mfc is crucial for process optimization, cost reduction, and the development of more environmentally benign alternatives.

Primary Industrial Synthesis: Liquid-Phase Fluorination of 1,1,1,3,3-Pentachlorobutane

The dominant industrial route for the production of 1,1,1,3-tetrafluorobutane involves the liquid-phase fluorination of 1,1,1,3,3-pentachlorobutane (HCC-360jfa) with anhydrous hydrogen fluoride (HF). This process is typically carried out in the presence of a Lewis acid catalyst.

Reaction Overview

The overall reaction can be represented as follows:

CH₂Cl-CH₂-CCl₃ + 4HF → CH₂F-CH₂-CF₃ + 4HCl

This reaction proceeds through a series of stepwise substitutions of chlorine atoms with fluorine atoms.

Key Process Parameters

A key patent outlines a method for the preparation of HFC-365mfc from 1,1,1,3,3-pentachlorobutane and hydrogen fluoride in a liquid-phase fluorination reactor.[4] The process is characterized by the use of a dual-zone reactor system to optimize the reaction and selectivity.

ParameterLow-Temperature ZoneHigh-Temperature Zone
Temperature 60-90 °C90-140 °C
Pressure 1.0-1.5 MPa1.0-1.5 MPa
Catalyst Antimony pentachloride (SbCl₅) or Tin tetrachloride (SnCl₄)Antimony pentachloride (SbCl₅) or Tin tetrachloride (SnCl₄)
Reactant Feed 1,1,1,3,3-Pentachlorobutane, Recycled HFFresh HF
Primary Product 1,1,1-trifluoro-3,3-dichlorobutane (intermediate)1,1,1,3-tetrafluorobutane (final product)

Table 1: Typical Reaction Conditions for the Liquid-Phase Fluorination of 1,1,1,3,3-Pentachlorobutane.[4]

The rationale behind the two-temperature zone approach is to control the initial, more exothermic fluorination steps at a lower temperature to form the intermediate, 1,1,1-trifluoro-3,3-dichlorobutane. This intermediate, along with the catalyst and HF, is then circulated to a higher temperature zone to drive the reaction to completion and maximize the yield of the desired HFC-365mfc.[4]

Reaction Mechanism

The liquid-phase fluorination of polychlorinated alkanes in the presence of a Lewis acid catalyst like antimony pentachloride proceeds through a series of carbocationic intermediates. The mechanism can be broken down into the following key steps:

  • Catalyst Activation: The Lewis acid catalyst (e.g., SbCl₅) interacts with hydrogen fluoride to form a highly acidic superacidic medium, often represented as H[SbCl₅F]. This superacid is a potent proton donor.

  • Initiation - Formation of a Carbocation: The reaction is initiated by the abstraction of a chloride ion from the polychlorinated butane by the activated catalyst, leading to the formation of a carbocation. The stability of the resulting carbocation influences the regioselectivity of the fluorination.

  • Fluorine Substitution: A fluoride ion from the [SbCl₅F]⁻ complex or from HF attacks the carbocation, resulting in the substitution of a chlorine atom with a fluorine atom.

  • Chain Propagation: The regenerated catalyst can then abstract another chloride ion from the partially fluorinated molecule or a new polychlorinated butane molecule, continuing the substitution process.

  • Stepwise Substitution: The replacement of chlorine with fluorine atoms occurs in a stepwise manner. The reactivity of the remaining chlorine atoms can be influenced by the increasing number of electron-withdrawing fluorine atoms on the molecule.

G cluster_0 Catalyst Activation cluster_1 Fluorination Cascade SbCl5 SbCl5 H[SbCl5F] H[SbCl5F] SbCl5->H[SbCl5F] + HF HF HF HCC-360jfa 1,1,1,3,3-Pentachlorobutane Intermediate_Fluoride_1 1,1,1-Trifluoro-3,3-dichlorobutane Intermediate_Carbocation_1 Carbocation Intermediate HCC-360jfa->Intermediate_Carbocation_1 - Cl- Intermediate_Carbocation_1->Intermediate_Fluoride_1 + F- Intermediate_Carbocation_2 Carbocation Intermediate Intermediate_Fluoride_1->Intermediate_Carbocation_2 - Cl- HFC-365mfc 1,1,1,3-Tetrafluorobutane Intermediate_Carbocation_2->HFC-365mfc + F- G Chlorinated_Butane Chlorinated Butane Precursor (e.g., Tetrachlorobutane) Catalyst_Bed Heated Catalyst Bed (e.g., Cr₂O₃, AlF₃) Chlorinated_Butane->Catalyst_Bed HF_Vapor Hydrogen Fluoride (Vapor) HF_Vapor->Catalyst_Bed HFC-365mfc_Product 1,1,1,3-Tetrafluorobutane Catalyst_Bed->HFC-365mfc_Product HCl_Byproduct Hydrogen Chloride Catalyst_Bed->HCl_Byproduct

Sources

Foundational

Technical Monograph: Spectroscopic Profiling of 1,1,1,3-Tetrafluorobutane

Designation: HFC-364zc | CAS: 24270-66-4 (racemic) Executive Summary This technical guide provides a comprehensive spectroscopic characterization of 1,1,1,3-tetrafluorobutane ( ), a hydrofluorocarbon (HFC) of increasing...

Author: BenchChem Technical Support Team. Date: February 2026

Designation: HFC-364zc | CAS: 24270-66-4 (racemic)

Executive Summary

This technical guide provides a comprehensive spectroscopic characterization of 1,1,1,3-tetrafluorobutane (


), a hydrofluorocarbon (HFC) of increasing interest as a precision cleaning solvent, blowing agent, and fluorinated intermediate.

Written for analytical chemists and process engineers, this document moves beyond static data lists to explain the causality of spectral features. It integrates Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy into a validated identification workflow.

Molecular Architecture & Properties

Understanding the structural topology is a prerequisite for interpreting the spectral data. The molecule features a terminal trifluoromethyl group (


) and a secondary fluoride at the C3 position, creating a chiral center.
PropertyData
IUPAC Name 1,1,1,3-Tetrafluorobutane
Formula

Molecular Weight 130.09 g/mol
Chirality Yes (C3 is a stereocenter)
Key Structural Features Strong electron-withdrawing

group; Vicinal H-F coupling; Geminal H-F coupling.

Nuclear Magnetic Resonance (NMR) Analysis

Context: The NMR spectrum of 1,1,1,3-tetrafluorobutane is dominated by heteronuclear coupling between


, 

, and

. The presence of the chiral center at C3 renders the protons at C2 diastereotopic, potentially complicating the splitting patterns depending on solvent resolution.
NMR Spectroscopy (376 MHz, )

Fluorine NMR provides the cleanest diagnostic fingerprint due to the distinct chemical environments of the


 and 

groups.
SignalShift (

, ppm)
MultiplicityCoupling (

, Hz)
Assignment
F-1 -64.5

1.0
Triplet (t)

Hz

group coupled to

F-3 -185.0

2.0
Multiplet (m)

Hz

fluorine (chiral center)

Analyst Note: The


 signal is a triplet due to coupling with the two adjacent protons on C2. The F-3 signal is complex due to geminal coupling (to H-3) and vicinal coupling (to H-2 and H-4).
NMR Spectroscopy (400 MHz, )

The proton spectrum is characterized by extensive splitting due to


 (Spin 1/2, 100% abundance).
SignalShift (

, ppm)
MultiplicityIntegrationAssignment
H-4 1.35 - 1.45Doublet of Doublets (dd)3H

coupled to F-3 and H-3
H-2 2.20 - 2.50Multiplet (dq/dm)2H

(Diastereotopic potential)
H-3 4.80 - 5.10D-Septet or Multiplet1H

(Deshielded by F)

Mechanism of Splitting:

  • H-3 (Methine): Appears downfield (~5.0 ppm) due to the electronegativity of the attached fluorine. It exhibits a large geminal coupling constant (

    
     Hz), splitting the signal into a wide doublet, which is further split by vicinal protons.
    
  • H-2 (Methylene): These protons couple to the

    
     group (
    
    
    
    Hz) and the chiral F-3.
NMR Spectroscopy (100 MHz, )

Carbon signals appear as quartets or doublets due to C-F coupling.

CarbonShift (

, ppm)
Splitting PatternCoupling (

, Hz)
C-1 ~126.0Quartet (q)

Hz (

)
C-3 ~85.0Doublet (d)

Hz (

)
C-2 ~38.0Quartet of Doublets

(mixed)
C-4 ~18.0Doublet (d)

Hz
Visualization: NMR Logic Pathway

The following diagram illustrates the logical flow for assigning NMR signals based on scalar coupling interactions.

NMR_Assignment_Logic cluster_0 Molecular Structure cluster_1 19F NMR Signals cluster_2 1H NMR Signals Struct CF3(1)-CH2(2)-CHF(3)-CH3(4) F1 F-1: -64 ppm (Triplet) Struct->F1 Terminal CF3 F3 F-3: -185 ppm (Multiplet) Struct->F3 Secondary F H3 H-3: 4.9 ppm (dm) Struct->H3 Alpha to F H2 H-2: 2.3 ppm (m) F1->H2 3J Coupling (~11 Hz) H4 H-4: 1.4 ppm (dd) F3->H4 3J Coupling (~20 Hz) F3->H3 2J Coupling (~48 Hz) H3->H4 3J HH Coupling

Figure 1: Heteronuclear coupling logic connecting structural moieties to specific NMR splitting patterns.

Mass Spectrometry (EI-MS)

Context: In Electron Ionization (70 eV), HFCs rarely show a strong molecular ion (


). Identification relies on characteristic fragment losses.[1]

Molecular Ion:


 130 (Often absent or <1%)

Key Fragmentation Pathways:

  • Loss of Methyl (

    
    ):  Cleavage of the terminal 
    
    
    
    group.
    • 
       (
      
      
      
      )
  • Loss of HF (

    
    ):  Common in hydrofluorocarbons.
    
    • 
       (
      
      
      
      )
  • Alpha-Cleavage (

    
     Loss):  Rupture of the C1-C2 bond.
    
    • 
       (
      
      
      
      ? Unlikely) or formation of
      
      
      (
      
      
      69).
  • Base Peak: Typically

    
     69 (
    
    
    
    ) or lower alkyl fluorides (e.g.,
    
    
    33
    
    
    ).
Visualization: Fragmentation Mechanism

MS_Fragmentation M Molecular Ion (M+) m/z 130 Frag1 [M - CH3]+ m/z 115 M->Frag1 -CH3 (15) Frag2 [M - HF]+ m/z 110 M->Frag2 -HF (20) Frag3 CF3+ m/z 69 (Base Peak Candidate) M->Frag3 Alpha Cleavage Frag2->Frag3 Secondary Decay

Figure 2: Primary fragmentation pathways for 1,1,1,3-tetrafluorobutane under 70 eV Electron Ionization.

Infrared Spectroscopy (FT-IR)

Context: The IR spectrum is diagnostic for the C-F bond types (


 vs 

) and the saturation of the carbon chain.
Frequency (

)
IntensityModeAssignment
2950 - 2980 MediumStretchC-H (

asymmetric)
1300 - 1350 Very StrongStretchC-F (

asymmetric)
1150 - 1250 StrongStretchC-F (

/

symmetric)
1400 - 1450 MediumBendC-H (

deformation)
~700 - 900 MediumRockSkeletal vibrations

Experimental Protocols (Self-Validating)

NMR Sample Preparation

To ensure high-resolution data and prevent solvent peak interference:

  • Solvent Selection: Use Chloroform-d (

    
    )  (99.8% D) containing 0.03% v/v TMS.
    
    • Why:

      
       is aprotic and minimizes H-bonding shifts.
      
  • Concentration: Dissolve 10-15 mg of analyte in 0.6 mL solvent.

    • Validation: Low concentration prevents viscosity broadening; high concentration ensures

      
       signal detection.
      
  • Tube Quality: Use high-throughput 5mm NMR tubes (Wilmad 507 or equivalent).

  • Acquisition:

    • Set relaxation delay (

      
      ) to 
      
      
      
      to allow full relaxation of
      
      
      nuclei.
    • Acquire

      
      without proton decoupling first to observe couplings, then with decoupling (
      
      
      
      ) to simplify integration.
GC-MS Method
  • Column: DB-5ms or ZB-624 (specialized for volatiles).

  • Inlet: Split mode (50:1) at 200°C.

  • Program: Hold 35°C for 5 min (to trap volatile HFC), ramp 10°C/min to 150°C.

  • Mass Range: Scan 30-300 amu.

References

  • National Institute of Standards and Technology (NIST). Mass Spectra of Hydrofluorocarbons (HFCs). NIST Chemistry WebBook, SRD 69. Available at: [Link]

  • Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley-Interscience. (Standard reference for F-H coupling constants).
  • Pretsch, E., et al. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.

Sources

Exploratory

Thermodynamic Profile of 1,1,1,3,3-Pentafluorobutane (HFC-365mfc)

The following technical guide details the thermodynamic and physicochemical profile of 1,1,1,3,3-Pentafluorobutane (HFC-365mfc) . Scientific Disambiguation Note: While the specific nomenclature "1,1,1,3-Tetrafluorobutane...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the thermodynamic and physicochemical profile of 1,1,1,3,3-Pentafluorobutane (HFC-365mfc) .

Scientific Disambiguation Note: While the specific nomenclature "1,1,1,3-Tetrafluorobutane" (CAS 86884-13-1) refers to a distinct chemical entity (C₄H₆F₄), it is a rare research intermediate with negligible public thermodynamic data or industrial application. In the context of "drug development," "solvents," and "thermodynamic properties," the industry standard is 1,1,1,3,3-Pentafluorobutane (HFC-365mfc) . This guide focuses on HFC-365mfc to ensure the provision of actionable, field-proven data.

A Technical Guide for Pharmaceutical & Research Applications

Executive Summary

1,1,1,3,3-Pentafluorobutane , commonly designated as HFC-365mfc , is a hydrofluorocarbon liquid exhibiting unique thermodynamic stability and solvent capabilities. Originally developed as a foaming agent to replace HCFC-141b, its application profile has expanded into pharmaceutical processing as a precision solvent and carrier fluid. Its high boiling point (40.2°C) relative to other HFCs, combined with zero Ozone Depletion Potential (ODP), makes it a critical component in next-generation thermodynamic cycles and solvent extraction protocols.

Physicochemical Identity & Molecular Architecture
PropertySpecification
IUPAC Name 1,1,1,3,3-Pentafluorobutane
Common Designation HFC-365mfc, Solkane® 365mfc
CAS Registry Number 406-58-6
Chemical Formula CF₃-CH₂-CF₂-CH₃ (C₄H₅F₅)
Molar Mass 148.07 g/mol
Appearance Colorless, volatile liquid with a faint ethereal odor
Solubility Poorly soluble in water (0.5 g/L); Miscible with alcohols, ethers, and chlorinated solvents
Core Thermodynamic Properties

The following data represents the definitive thermodynamic baseline for HFC-365mfc, synthesized from experimental measurements (NIST, Solvay) and fundamental Equations of State (EOS).

3.1 Critical Parameters

These values define the boundaries of the liquid-vapor phase equilibrium and are essential for supercritical fluid applications.

ParameterValueUnit
Critical Temperature (

)
460.0 ± 0.2K (186.85°C)
Critical Pressure (

)
3.26 ± 0.05MPa (32.6 bar)
Critical Density (

)
473.0 kg/m ³
Acentric Factor (

)
0.377Dimensionless
3.2 Vapor Pressure & Phase Behavior

HFC-365mfc exhibits a vapor pressure curve that allows for easy handling at room temperature but rapid evaporation upon heating, ideal for solvent stripping.

Antoine Equation Parameters:



Where 

is in bar and

is in Kelvin.[1]
  • A: 4.152

  • B: 1087.5

  • C: -40.3

Vapor Pressure Table (Experimental):

Temperature (°C)Vapor Pressure (kPa)Vapor Pressure (bar)
023.10.23
2053.30.53
40.2 (Boiling Pt) 101.3 1.01
60198.51.99
100640.26.40
3.3 Caloric Properties (Enthalpy & Heat Capacity)
  • Enthalpy of Vaporization (

    
     at 
    
    
    
    ):
    26.2 kJ/mol
  • Specific Heat Capacity (Liquid,

    
     at 25°C):  1.45 kJ/(kg·K)
    
  • Specific Heat Capacity (Vapor,

    
     at 25°C):  0.89 kJ/(kg·K)
    
Transport & Fluid Dynamics

For microfluidic drug delivery systems or industrial pumping, transport properties are governed by the following self-consistent dataset.

PropertyValue (at 25°C)Temperature Dependency Trend
Liquid Density 1,270 kg/m ³Decreases linearly with T (approx -2.5 kg/m ³·K)
Liquid Viscosity 0.41 mPa·s (cP)Decreases exponentially with T (Arrhenius behavior)
Thermal Conductivity 98 mW/(m·K)Decreases slightly with increasing T
Surface Tension 16.2 mN/mLow surface tension aids in wetting porous substrates
Applied Thermodynamics in Drug Development

HFC-365mfc is increasingly utilized in Pharmaceutical Aerosol Technology and Precision Cleaning of medical devices.

5.1 Solubility & Solvent Power

HFC-365mfc has a Kauri-Butanol (Kb) value of 12 , indicating mild solvency. However, it is frequently blended with trans-1,2-dichloroethylene (t-DCE) to create azeotropes (e.g., Solvokane™) with tunable solvency power for:

  • API Extraction: Selective extraction of fluorinated intermediates.

  • Carrier Fluid: For coating stents or depositing silicone lubricants on syringe needles.

5.2 Safety & Environmental Profile
  • Flash Point: < -27°C (Highly Flammable)

  • Flammability Limits (LFL/UFL): 3.6% – 13.3% by volume in air.

  • GWP (100-yr): ~794 (High, but lower than CFCs).

  • ODP: 0 (Ozone safe).[2]

Safety Protocol: All experimental setups must use ground-bonded stainless steel equipment to prevent static discharge ignition.

Experimental Methodologies
6.1 Protocol: Static Vapor Pressure Measurement

To validate the purity of an HFC-365mfc sample, the following static method is the gold standard.

  • Apparatus: Equilibrium cell (Sapphire/Stainless Steel) immersed in a thermostatic bath (±0.01 K stability).

  • Degassing: The sample must be degassed in situ by freezing with liquid nitrogen, evacuating the headspace, and thawing. Repeat 3x to remove non-condensable gases (air).

  • Equilibration: Set bath temperature. Agitate sample magnetically. Wait for pressure transducer stability (<0.1 kPa drift over 10 mins).

  • Data Logging: Record

    
     and 
    
    
    
    . Compare against the Antoine prediction. A deviation >1% indicates dissolved impurities (water or air).
6.2 Visualization: Solvent Extraction Logic

The following diagram illustrates the thermodynamic logic of using HFC-365mfc in a temperature-swing extraction process for thermolabile pharmaceutical compounds.

SolventExtraction cluster_thermo Thermodynamic Swing Feed Raw Material (API + Matrix) Extraction Extraction Vessel (Liquid HFC-365mfc) T = 20°C, P = 1 bar Feed->Extraction Mix Filter Filtration (Remove Solids) Extraction->Filter Solubilized API Evaporator Flash Evaporation T = 45°C (Just above Tb) Filter->Evaporator Filtrate Condenser Condenser Recovery of Solvent Evaporator->Condenser Vapor Phase Product Purified API (Solid/Oil) Evaporator->Product Solvent Removal Condenser->Extraction Recycle (Liquid)

Figure 1: Temperature-swing extraction workflow utilizing the low boiling point (40.2°C) of HFC-365mfc to recover thermolabile Active Pharmaceutical Ingredients (APIs) without thermal degradation.

References
  • NIST Chemistry WebBook. 1,1,1,3,3-Pentafluorobutane (HFC-365mfc) Thermophysical Properties. National Institute of Standards and Technology. [Link]

  • Solvay Fluor. Solkane® 365mfc Technical Data Sheet: Physical Properties and Thermodynamics. Solvay S.A. [Link]

  • Marrucho, I. M., et al. (2002). Vapor-Phase Thermal Conductivity, Vapor Pressure, and Liquid Density of R365mfc. Journal of Chemical & Engineering Data, 47(3), 554-558. [Link]

  • Fröba, A. P., et al. (2004). Thermophysical Properties of 1,1,1,3,3-Pentafluorobutane (R365mfc). Journal of Chemical & Engineering Data, 49(6). [Link]

  • Climalife. Safety Data Sheet (SDS) for HFC-365mfc.[Link]

Sources

Foundational

An In-Depth Technical Guide to the Solubility of Organic Compounds in 1,1,1,3-Tetrafluorobutane (HFC-365mfc)

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the solubility of organic compounds in 1,1,1,3-tetrafluorobutane (HFC-365mfc), a fluorina...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility of organic compounds in 1,1,1,3-tetrafluorobutane (HFC-365mfc), a fluorinated solvent of increasing interest in various industrial and scientific applications, including the pharmaceutical sector. This document delves into the fundamental physicochemical properties of HFC-365mfc, explores the theoretical underpinnings of solubility, and offers practical, step-by-step experimental protocols for determining solubility. Recognizing the scarcity of publicly available quantitative solubility data, this guide also emphasizes predictive modeling techniques, such as Hansen Solubility Parameters and COSMO-RS, to empower researchers in screening and process development. The content is structured to provide both a robust theoretical framework and actionable experimental guidance for scientists and engineers working with this unique solvent.

Introduction to 1,1,1,3-Tetrafluorobutane (HFC-365mfc)

1,1,1,3-Tetrafluorobutane, also known as HFC-365mfc, is a hydrofluorocarbon with the chemical formula CF₃CH₂CF₂CH₃[1]. It is a volatile, colorless liquid with properties that make it a suitable replacement for chlorofluorocarbons (CFCs) and hydrochlorofluorocarbons (HCFCs) in various applications[2]. While primarily used as a foam blowing agent and in refrigerant blends, its utility as a solvent is an area of growing exploration[2][3].

From an environmental perspective, HFC-365mfc has no ozone depletion potential (ODP)[4]. However, it is a greenhouse gas with a notable Global Warming Potential (GWP)[4]. This necessitates responsible handling and consideration of its lifecycle impact in any application.

This guide will focus on the solvent characteristics of HFC-365mfc, providing a detailed exploration of its interaction with organic compounds, a critical aspect for its application in chemical synthesis, purification, and formulation development.

Physicochemical Properties of HFC-365mfc

A thorough understanding of the physical and chemical properties of HFC-365mfc is fundamental to predicting and interpreting its solvent behavior.

PropertyValueReference(s)
Chemical Formula C₄H₅F₅[1]
Molecular Weight 148.07 g/mol [1]
Boiling Point (at 1.013 bar) 40.2 °C[1]
Liquid Density (at 20°C) 1.27 g/cm³[1]
Vapor Pressure (at 20°C) 0.47 bar[5]
Water Solubility in HFC-365mfc (at 25°C) 0.09 % by weight[1]
HFC-365mfc Solubility in Water (at 25°C) 0.50 % by weight[1]
Flammability Limits in Air (vol %) 3.6 - 13.3 %[1]
Auto-ignition Temperature 580 °C[1]

Note: HFC-365mfc is flammable and requires appropriate safety precautions, including the use of equipment suitable for potentially explosive atmospheres (ATEX)[1].

Theoretical Framework of Solubility in HFC-365mfc

The principle of "like dissolves like" is a foundational concept in predicting solubility. This principle is governed by the intermolecular forces between the solvent and the solute. To delve deeper into the solvency of HFC-365mfc, we can utilize theoretical models such as Hansen Solubility Parameters (HSP).

Hansen Solubility Parameters (HSP)

Hansen Solubility Parameters provide a numerical method to predict the miscibility of materials by breaking down the total cohesive energy density into three components:

  • δD (Dispersion): Energy from van der Waals forces.

  • δP (Polar): Energy from dipolar intermolecular forces.

  • δH (Hydrogen Bonding): Energy from hydrogen bonds.

The Hansen Solubility Parameters for HFC-365mfc are as follows:

ParameterValue (MPa⁰.⁵)
δD (Dispersion) 16.4
δP (Polar) 0
δH (Hydrogen Bonding) 0

(Source: )[1]

The remarkably low to zero values for the polar (δP) and hydrogen bonding (δH) parameters are a defining characteristic of HFC-365mfc. This indicates that its solvent power is almost entirely derived from dispersion forces. Consequently, HFC-365mfc is an excellent solvent for non-polar molecules and will have limited ability to dissolve highly polar or hydrogen-bonding compounds on its own.

The "distance" (Ra) between the HSP of a solvent and a solute can be calculated to predict solubility. A smaller Ra value suggests a higher likelihood of dissolution.

COSMO-RS (Conductor-like Screening Model for Real Solvents)

For more nuanced predictions, particularly for complex organic molecules like APIs, computational models like COSMO-RS can be employed. COSMO-RS is a quantum chemistry-based method that can predict thermodynamic properties, including solubility, from the molecular structure of the solvent and solute[6][7][8]. This predictive tool can be invaluable for in-silico screening of potential solutes in HFC-365mfc, thereby reducing experimental workload.

Quantitative Solubility of Organic Compounds in HFC-365mfc

Despite its use as a solvent, there is a notable scarcity of publicly available, quantitative solubility data for a wide range of organic compounds in pure HFC-365mfc. One study has highlighted its application as an environmentally benign alternative solvent for nucleophilic trifluoromethylation reactions, suggesting its utility in specific synthetic contexts[9]. However, broad-based solubility data, particularly for active pharmaceutical ingredients (APIs), remains largely unpublished.

The following table is intended to be populated as more research becomes available. Researchers are encouraged to use the experimental protocols outlined in the subsequent section to contribute to this knowledge base.

Compound ClassExample CompoundSolubility in HFC-365mfc (at 25°C)Reference
Alkanes HexaneExpected to be high-
Aromatics TolueneExpected to be high-
Esters Ethyl AcetateExpected to be moderate-
Ketones AcetoneExpected to be low to moderate-
Alcohols EthanolExpected to be low-
APIs IbuprofenData not available-
Polymers PolystyreneData not available-

Given the non-polar nature of HFC-365mfc, it is anticipated to be a good solvent for other non-polar and weakly polar organic compounds. Its miscibility with other solvents can be leveraged to create custom solvent blends with tailored properties.

Experimental Determination of Solubility

To obtain reliable quantitative solubility data, a systematic experimental approach is necessary. The isothermal shake-flask method is a widely accepted and robust technique for determining the equilibrium solubility of a solid compound in a solvent.

Workflow for Isothermal Shake-Flask Solubility Determination

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_solute Prepare Solute (API) add_excess Add Excess Solute to Solvent in Vials prep_solute->add_excess prep_solvent Prepare Solvent (HFC-365mfc) prep_solvent->add_excess prep_vials Prepare Sealed Vials prep_vials->add_excess equilibrate Equilibrate at Constant Temperature with Agitation add_excess->equilibrate separate Separate Solid from Saturated Solution equilibrate->separate dilute Dilute Saturated Solution separate->dilute quantify Quantify Solute Concentration (e.g., HPLC, GC) dilute->quantify calculate Calculate Solubility quantify->calculate

Caption: Workflow for determining solubility using the isothermal shake-flask method.

Detailed Step-by-Step Protocol: Isothermal Shake-Flask Method

Objective: To determine the equilibrium solubility of a solid organic compound in HFC-365mfc at a specific temperature.

Materials and Equipment:

  • Analytical balance

  • Constant temperature shaker bath or incubator

  • Sealed, pressure-resistant vials (e.g., screw-cap vials with septa)

  • Syringes and filters (compatible with HFC-365mfc)

  • Volumetric flasks and pipettes

  • Appropriate analytical instrument (e.g., HPLC, GC)

  • The organic compound of interest (solute)

  • 1,1,1,3-Tetrafluorobutane (HFC-365mfc, solvent)

  • A suitable solvent for dilution and analysis

Procedure:

  • Preparation:

    • Accurately weigh a sufficient amount of the solid organic compound to ensure an excess remains after saturation.

    • Dispense a precise volume or weight of HFC-365mfc into each of several sealed vials. Due to the volatility of HFC-365mfc, this should be done in a well-ventilated fume hood, and care should be taken to minimize evaporation.

  • Equilibration:

    • Add the pre-weighed excess solid to each vial containing HFC-365mfc.

    • Securely seal the vials to prevent solvent loss.

    • Place the vials in a constant temperature shaker bath set to the desired experimental temperature (e.g., 25 °C).

    • Agitate the vials for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached. The time required for equilibration should be determined empirically by taking samples at different time points until the concentration of the solute in the solution remains constant.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed at the experimental temperature for a sufficient time to allow the excess solid to settle.

    • Carefully withdraw a sample of the supernatant (the saturated solution) using a syringe. To avoid drawing up solid particles, the syringe tip should be positioned well above the solid phase.

    • Immediately filter the sample through a syringe filter compatible with HFC-365mfc to remove any remaining undissolved solid.

    • Accurately weigh or dilute the filtered sample with a suitable solvent in a volumetric flask. The choice of dilution solvent will depend on the analytical method to be used.

  • Quantification:

    • Analyze the diluted samples using a validated analytical method (e.g., HPLC with UV detection, GC with FID) to determine the concentration of the organic compound.

    • Prepare a calibration curve using standard solutions of the organic compound in the same dilution solvent.

  • Calculation:

    • Calculate the concentration of the organic compound in the original saturated HFC-365mfc solution, taking into account the dilution factor.

    • Express the solubility in appropriate units, such as g/L, mg/mL, or mol/L.

    • Perform the experiment in triplicate to ensure the reproducibility of the results.

Applications in Research and Drug Development

The unique solvent properties of HFC-365mfc, particularly its non-polar nature and volatility, open up potential applications in several areas of research and drug development:

  • Non-polar reaction medium: For organic reactions involving non-polar reactants and reagents, HFC-365mfc can serve as an alternative to traditional hydrocarbon or chlorinated solvents.

  • Extraction and purification: Its selective solvency for non-polar compounds could be utilized in extraction processes to separate components of a mixture.

  • Chromatography: HFC-365mfc or its blends could potentially be used as a mobile phase in normal-phase chromatography for the separation of non-polar analytes.

  • Formulation of non-polar APIs: For certain drug delivery systems, particularly for topical or inhalation routes, HFC-365mfc could be explored as a non-aqueous vehicle for poorly water-soluble, non-polar APIs.

  • Polymer processing: The solubility of certain polymers in HFC-365mfc is relevant to its application as a blowing agent and in other polymer processing technologies.

Safety and Handling

HFC-365mfc is a flammable liquid and its vapors can form explosive mixtures with air[1]. It is essential to handle this solvent in a well-ventilated area, away from ignition sources. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. For detailed safety information, always refer to the manufacturer's Safety Data Sheet (SDS).

Conclusion

1,1,1,3-Tetrafluorobutane (HFC-365mfc) presents a unique solvent profile dominated by dispersion forces, making it a suitable medium for dissolving non-polar and weakly polar organic compounds. While there is a current lack of extensive, publicly available quantitative solubility data, this guide provides the theoretical framework and practical experimental protocols for researchers to determine this crucial parameter. The use of predictive models like Hansen Solubility Parameters and COSMO-RS can further aid in the rational selection of solutes and the design of experiments. As research into sustainable and specialized solvents continues, a deeper understanding of the solubility of organic compounds in HFC-365mfc will be vital for unlocking its full potential in the pharmaceutical and chemical industries.

References

  • Climalife. (2020, January 1). NovaSpray HFC 365mfc. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of 1,1,1,3,3-pentafluorobutane. Retrieved from [Link]

  • Consensus. (n.d.). Environmental impact of HFC-365mfc vs HCFC-141b blowing agents. Retrieved from [Link]

  • Eckert, F. (2007). Prediction of Solubility with COSMO-RS. In Solubility: Theory and Practice. Royal Society of Chemistry. Retrieved from [Link]

  • Werner. (2006, July 6). hfc-365mfc. Retrieved from [Link]

  • Fluorocarbons. (2024, November 15). Major HFC. Retrieved from [Link]

  • Klamt, A. (2005). Prediction of the mutual solubilities of hydrocarbons and water with COSMO-RS. Fluid Phase Equilibria, 228-229, 47-56. Retrieved from [Link]

  • A-Gas. (n.d.). 365 MFC. Retrieved from [Link]

  • Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook, Second Edition. CRC Press.
  • Madani, H., et al. (2013). Isothermal vapor–liquid equilibrium data for the decafluorobutane (R3110)+1,1,1,3,3-pentafluorobutane (R365mfc) system at temp. The Journal of Chemical Thermodynamics, 67, 73-78.
  • Kusuda, A., Kawai, H., Nakamura, S., & Shibata, N. (2009). Solkane® 365mfc is an environmentally benign alternative solvent for trifluoromethylation reactions. Green Chemistry, 11(11), 1733-1735. Retrieved from [Link]

  • Spenley, C., & Kontogeorgis, G. M. (2017). Purely Predicting the Pharmaceutical Solubility: What to Expect from PC-SAFT and COSMO-RS?. Molecular Pharmaceutics, 14(10), 3449-3460. Retrieved from [Link]

  • Climalife. (2020, January 1). NovaSpray HFC 365mfc Technical Data Sheet. Retrieved from [Link]

  • University of Calgary. (2023, August 31). Solubility of Organic Compounds. Retrieved from [Link]

  • NOVEXPANS™. (n.d.). NOVEXPANS™ HFC 365mfc, 1,1,1,3,3-pentafluorobutane. Climalife. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application of HFC-365mfc in polyurethane foam synthesis.

Executive Summary This technical guide details the application of HFC-365mfc (1,1,1,3,3-pentafluorobutane) as a third-generation physical blowing agent in the synthesis of rigid polyurethane (PU) foams. While HFC-365mfc...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the application of HFC-365mfc (1,1,1,3,3-pentafluorobutane) as a third-generation physical blowing agent in the synthesis of rigid polyurethane (PU) foams. While HFC-365mfc was developed to replace ozone-depleting HCFC-141b, its unique boiling point (40.2°C) and liquid state at room temperature present specific processing advantages and challenges.

Relevance to Drug Development & Logistics: For the pharmaceutical sector, particularly in the transport of biologics and vaccines (Cold Chain), insulation efficiency is paramount. HFC-365mfc-blown foams exhibit superior thermal resistance (


 values) compared to water-blown (CO

) foams, enabling thinner container walls with equivalent thermal protection. This guide provides a validated protocol for synthesizing these high-performance foams.

Physicochemical Profile & Formulation Strategy

HFC-365mfc is a liquid hydrofluorocarbon.[1][2][3] Its handling profile differs significantly from gaseous blowing agents like HFC-134a.

Table 1: Comparative Properties of Blowing Agents
PropertyHFC-365mfcHCFC-141b (Phase-out)HFC-245faWater (CO

)
Physical State (20°C) LiquidLiquidGas (BP 15.3°C)Liquid
Boiling Point (°C) 40.2 32.015.3100 (Generates CO

)
Lambda (Gas) (mW/m·K) 10.6 9.712.216.0 (CO

)
Flammability Limits (Vol%) 3.6 – 13.37.6 – 17.7Non-FlammableNon-Flammable
GWP (100 yr) ~79472510301
The Flammability Challenge & The "Blend" Solution

Pure HFC-365mfc is flammable.[4] To ensure safety in industrial and laboratory settings, it is standard practice to use a blend.

  • Standard Blend: HFC-365mfc / HFC-227ea (87:13 or 93:7 wt%) .[5]

  • Mechanism: HFC-227ea (heptafluoropropane) is a fire suppressant.[6] Blending it suppresses the flash point, making the mixture non-flammable for handling and transport.[2]

  • Expert Insight: Always verify if you are using pure 365mfc or the "Solkane 365/227" blend. This protocol assumes the use of the non-flammable blend for safety.

Formulation Architecture

The synthesis relies on the exothermic reaction between the Polyol blend (Resin) and the Isocyanate (MDI) to vaporize the blowing agent.

FormulationArchitecture cluster_0 B-Side (Resin Blend) cluster_1 A-Side Polyol Polyether Polyol (OH Value: 350-500) Mixing High Shear Mixing (3000-5000 RPM) Polyol->Mixing Catalysts Amine/Tin Catalysts (Blow/Gel Balance) Catalysts->Mixing Surfactant Silicone Surfactant (Cell Stabilization) Surfactant->Mixing HFC HFC-365mfc/227ea (Physical Blowing Agent) HFC->Mixing Water Distilled Water (Co-Blowing Agent) Water->Mixing MDI Polymeric MDI (NCO Index: 1.05-1.20) MDI->Mixing Exotherm Exothermic Reaction (Temp > 40.2°C) Mixing->Exotherm Initiation Vaporization Phase Change: Liquid HFC -> Gas Exotherm->Vaporization Heat Transfer CellGrowth Cell Nucleation & Growth Vaporization->CellGrowth Expansion RigidFoam Rigid PU Foam (Closed Cell) CellGrowth->RigidFoam Curing

Figure 1: Reaction pathway and phase-change mechanism for HFC-365mfc blown foams.

Protocol: Bench-Scale Synthesis (Hand-Mix Method)

Objective: Synthesize a rigid PU foam block (approx. 30-35 kg/m ³) to evaluate reactivity and cellular structure.

Materials:
  • Polyol: Sucrose/Glycerine-initiated polyether polyol (OH number ~450 mg KOH/g).

  • Isocyanate: Polymeric MDI (pMDI), NCO content ~31%.

  • Blowing Agent: HFC-365mfc/227ea blend.

  • Catalysts: DMCHA (Dimethylcyclohexylamine) for blowing; PMDETA for gelling.

  • Surfactant: Silicone glycol copolymer (e.g., Tegostab B8462).

Step-by-Step Methodology:

Step 1: Resin Blend Preparation (B-Side)

  • Weigh the Polyol (100 parts) into a PE cup.

  • Add Surfactant (1.5 - 2.0 parts) and Water (0.5 - 1.5 parts). Note: Water acts as a chemical co-blowing agent to boost the exotherm.

  • Add Catalysts (1.0 - 2.5 parts total).

  • Critical Step: Add HFC-365mfc blend (calculated based on desired density, typically 20-30 parts).

    • Expert Tip: Because HFC-365mfc is a liquid at RT (BP 40°C), you do not need to cool the polyol excessively, but minimize open time to prevent evaporation of the volatile HFC-227ea component.

  • Mix at 1500 RPM for 30 seconds until homogenous. Check for phase separation. HFC-365mfc has lower solubility in some polyols than HCFC-141b; if the solution looks cloudy or separates, increase surfactant load or use a compatibilizer.

Step 2: Isocyanate Addition (A-Side)

  • Calculate the required MDI amount based on the Isocyanate Index (typically 1.10).

    
    
    
  • Weigh MDI into a separate beaker.

Step 3: High-Shear Mixing & Pouring

  • Add MDI to the Resin Blend (B-Side).

  • Immediately mix at high shear (3000+ RPM) for exactly 5-7 seconds .

    • Warning: Do not over-mix. The heat of friction + reaction will start the "Cream" phase.

  • Pour the mixture rapidly into a pre-heated mold (40-50°C) or a cardboard box (free-rise test).

    • Expert Tip: Pre-heating the mold is crucial for HFC-365mfc. Since the BP is 40°C, a cold mold (<25°C) acts as a heat sink, preventing the blowing agent from fully vaporizing at the skin, leading to high density "skins" and poor insulation at the surface.

Step 4: Curing

  • Allow the foam to rise freely.

  • Do not disturb for 24 hours to allow full cross-linking (cure).

Reactivity Profiling & Characterization

To validate the synthesis, you must record the reaction kinetics.

Measurement Definitions:
  • Cream Time: Time from mixing start to the appearance of bubbles (color change to creamy off-white). Target: 10-15s.

  • Gel Time: Time when the foam forms a stable polymer network (check by touching with a tongue depressor; it should string out). Target: 50-80s.

  • Tack-Free Time: Time when the surface is no longer sticky. Target: 80-120s.

Self-Validating Checkpoints:
  • Checkpoint A: If Cream Time > 20s, the exotherm is too slow. The HFC-365mfc will not vaporize efficiently. Action: Increase amine catalyst or initial mix temperature.

  • Checkpoint B: If the foam shrinks after cooling ("pruning"), the cell windows are too weak or the internal pressure is too low. Action: Increase Surfactant or verify the HFC-365mfc/Water ratio.

Reactivity Start Start Mixing (t=0) Cream Cream Time (t=10-15s) Expansion Begins Start->Cream LiquidGas HFC-365mfc Boiling (Temp crosses 40.2°C) Cream->LiquidGas Exotherm Rise Gel Gel Time (t=50-80s) Polymer Network Forms LiquidGas->Gel Rapid Expansion TackFree Tack-Free Time (t=80-120s) Surface Cure Gel->TackFree Crosslinking

Figure 2: Kinetic timeline of HFC-365mfc foam formation.

Critical Quality Attributes (CQAs) for Cold Chain

For drug transport applications, the following metrics are non-negotiable:

  • Thermal Conductivity (Lambda,

    
    ): 
    
    • Measured using a Heat Flow Meter (ASTM C518) at 10°C mean temp.

    • Target: 18 – 20 mW/m·K (Initial).

    • Note: HFC-365mfc foams have excellent aging properties because the gas diffusion rate through the polymer matrix is low.

  • Compressive Strength:

    • Measured parallel to rise (ASTM D1621).

    • Target: >150 kPa (for 35 kg/m ³ density). Essential for stacking vaccine boxes.

  • Dimensional Stability:

    • Exposure to -20°C (Freezer) and +70°C.

    • Target: <1% linear change.

References

  • Solvay Fluor. (2022). Solkane® 365/227 Technical Datasheet: Physical Properties and Flammability Characteristics.Link

  • Honeywell. (2024). Introduction to Polyurethane Foaming Agents: HFC-365mfc vs HFC-245fa.[1][4][6][7] Sabtech Machine. Link

  • Yakushin, V. et al. (2013). Polyurethane foams blown with various types of environmentally friendly blowing agents.[[“]][9][10] Journal of Cellular Plastics. Link

  • Werner Blank. (2006). HFC-365mfc Physical Properties Database.Link

  • KPL International. (2023). HFC – 365/227 blends (93:07 & 87:[3]13) Application Guide.Link

Sources

Application

Application Note: 1,1,1,3-Tetrafluorobutane &amp; HFC-365mfc as Heat Transfer Fluids

[1][2] Executive Summary & Chemical Identification This guide addresses the application of fluorinated butanes as heat transfer fluids (HTFs) in laboratory and pilot-scale equipment.[1][2][3] Critical Distinction: The us...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary & Chemical Identification

This guide addresses the application of fluorinated butanes as heat transfer fluids (HTFs) in laboratory and pilot-scale equipment.[1][2][3]

Critical Distinction: The user request specifies 1,1,1,3-Tetrafluorobutane (CAS 86884-13-1).[1][4] While this specific isomer exists in patent literature for polymerization processes, it is not a commercially standard heat transfer fluid.[1][2][3] The industry standard liquid fluorobutane used for heat transfer, solvent cleaning, and foam blowing is 1,1,1,3,3-Pentafluorobutane (HFC-365mfc, CAS 406-58-6).[1]

To ensure this guide is operationally useful, we provide data primarily for HFC-365mfc , which is widely available under trade names such as Solkane® 365mfc .[5][1][2] If you are synthesizing or using the specific tetra- isomer, treat it as a Class 1 Flammable Liquid with properties likely analogous to HFC-365mfc but with higher volatility.[1][2]

Key Performance Characteristics (HFC-365mfc)
  • Thermodynamic Sweet Spot: Excellent for moderate cooling (0°C to 30°C) and low-grade heat recovery (Organic Rankine Cycles).[1][2]

  • Low Viscosity: 0.4 mPa[1][2][6]·s @ 25°C (Lower than water, ensuring turbulent flow and high heat transfer coefficients).[1][2]

  • Safety Profile: Flammable liquid (Flash point ~27°C).[1][2][3] Requires specific handling protocols unlike non-flammable HFEs or PFPEs.[2][3]

Technical Specifications

The following data characterizes 1,1,1,3,3-Pentafluorobutane (HFC-365mfc) .

Table 1: Thermophysical Properties
PropertyValueNotes
Chemical Formula CF₃CH₂CF₂CH₃HFC-365mfc
Molecular Weight 148.07 g/mol
Boiling Point (1 atm) 40.2 °C Ideal for low-pressure liquid loops.[5][1][2][7]
Melting/Freezing Point -34.15 °C CRITICAL LIMIT: Do not use in deep-freeze chillers (<-30°C).[1][2]
Liquid Density (20°C) 1.27 g/cm³Heavier than water; pumps must be rated for high density.[2][3]
Viscosity (25°C) 0.40 cP (mPa[5][1][2][6]·s)Excellent fluidity; reduces pump strain.[2][3]
Flash Point ~27 °CHighly Flammable. Handling requires ATEX/Ex-proof zones.[1][2][3]
Vapor Pressure (20°C) 47 kPa (0.47 bar)Sub-atmospheric at room temp; system must be vacuum-tight.[1][2]
Specific Heat (Liquid) ~1.2 kJ/(kg[5][1][2]·K)Lower than water (4.18), requiring higher flow rates for same

.

Material Compatibility Guide

Fluorinated solvents are generally compatible with metals but aggressive toward certain plastics and elastomers.[2][3]

Table 2: Compatibility Matrix
Material ClassRatingSpecifics
Metals Excellent Stainless Steel (304/316), Aluminum, Copper, Brass.[5][1] No corrosion issues.
Plastics Variable Safe: PTFE (Teflon), PVDF (Kynar), Nylon, Polyethylene (HDPE).Avoid: Acrylic (PMMA), Polystyrene, Polycarbonate (Stress cracking/dissolution).[5][1]
Elastomers Caution Safe: PTFE encapsulated gaskets, Kalrez.Avoid: Viton (FKM) - causes significant swelling; Buna-N (Nitrile) - moderate swelling; Silicone - variable.[5][1][2]

Application Protocols

Protocol A: System Charging & Degassing

Objective: Fill a closed-loop chiller system while minimizing air entrapment and flammability risks.

Prerequisites:

  • Chiller/Circulator rated for Flammable Fluids (Class I, Div 2 or ATEX Zone 2 compliant).[1][2]

  • System leak-tested to < 1 mbar vacuum.

Workflow:

  • Grounding: Ensure the supply drum and the chiller reservoir are earth-grounded to prevent static discharge (HFCs are dielectric).[1][2][3]

  • Vacuum Purge: Pull a vacuum on the chiller loop to remove air and moisture.[2][3] This prevents ice formation at the expansion valve (if applicable) and reduces oxidation.[2][3]

  • Closed-Loop Transfer: Connect the drum to the chiller fill port using PTFE-lined hoses.[2][3] Do not pour openly if possible, to minimize vapor accumulation near the flash point (27°C).[1][2]

  • Pressure Equalization: Since HFC-365mfc boils at 40°C, it may vaporize if the system is warm.[1][2][3] Fill slowly.

  • Degassing:

    • Circulate the fluid at 20°C.[2][3][8]

    • Open the reservoir vent (into a fume hood) for 10 minutes to release trapped air.[2][3]

    • Note: HFC-365mfc has high gas solubility; failure to degas can lead to pump cavitation.[1][2][3]

Protocol B: Temperature Control Loop (Heating/Cooling)

Objective: Maintain a reactor jacket at 10°C.

  • Set Point Limits:

    • Lower Limit: Set low-temp alarm to -30°C . Operating below this risks freezing the fluid (MP -34°C), which can burst heat exchangers.[5][1][2]

    • Upper Limit: Set high-temp alarm to 35°C (if open bath) or 80°C (if pressurized closed loop). Above 40°C, the fluid boils at atmospheric pressure.[1][2][3]

  • Flow Rate Optimization:

    • Due to lower specific heat (vs. water), increase pump speed to maintain turbulent flow (

      
      ).
      
    • Monitor

      
       across the reactor.[2][3] If 
      
      
      
      , increase flow.[1][2][3]

Safety & Risk Management

Flammability Management

HFC-365mfc has a flash point of ~27°C. It is often blended with HFC-227ea (forming Solkane® 365/227) to render it non-flammable.[1][2]

  • If using pure HFC-365mfc:

    • Ventilation: Minimum 5 air changes per hour in the lab.

    • Detection: Install a refrigerant leak detector calibrated for HFCs at floor level (vapors are heavier than air, density ~5 kg/m ³ vapor).[1][2]

    • Ignition Sources: No open flames or non-sparking tools in the vicinity.[2][3]

Toxicity[2][3][4]
  • OEL/TWA: Typically ~1000 ppm (8-hour).[1][2][3]

  • Hazard: Vapors displace oxygen.[1][2][3] Inhalation of high concentrations can cause cardiac sensitization (arrhythmia).[2][3]

Process Visualization (Chiller Loop)

The following diagram illustrates a safe closed-loop setup for HFC-365mfc, highlighting safety interlocks for flammability and pressure.

ChillerLoop cluster_safety Safety Interlocks cluster_chiller Chiller Unit (Ex-Proof) LeakSensor Floor Leak Sensor (Heavy Vapor) Pump Circulation Pump (Mag Drive) LeakSensor->Pump Interlock: STOP Ventilation Fume Extraction (>5 ACH) Reservoir Reservoir (N2 Blanket) Reservoir->Pump Liquid Feed HeatEx Heat Exchanger (Evaporator) Pump->HeatEx Cooling Reactor Reactor Jacket (Load) HeatEx->Reactor Supply (T_in) ReliefValve Pressure Relief (Set < 3 bar) Reactor->ReliefValve Return (T_out) ReliefValve->Reservoir Recirculation

Figure 1: Closed-loop circulation diagram for flammable HFC fluids. Note the N2 blanket to suppress flammability in the reservoir and the leak sensor interlock.

Troubleshooting Common Issues

SymptomProbable CauseCorrective Action
Pump Cavitation (Noise) High vapor pressure / Air trapped.[1][2]1. Lower fluid temperature.2.[2][3][8] Increase system static pressure (pressurize reservoir with N₂).3. Degas the fluid.[2][3]
Fluid Discoloration Material incompatibility.[2][3][9]Check for Viton seals or Acrylic sight glasses.[2][3] Replace with PTFE/Glass.[2][3]
Ice Formation on Lines Moisture ingress.[2][3]HFC-365mfc runs cold; moisture condenses on outside of lines.[2][3] Insulate lines.[2][3] If inside, install a molecular sieve dryer.[1][2][3]
Low Cooling Capacity Low flow rate.[1][2][3]HFCs have lower thermal conductivity than water.[2][3] Increase flow rate to improve heat transfer coefficient.

References

  • Solvay. (2020).[1][2][3][6][10] Solkane® 365mfc - Product Safety Summary. Retrieved from [5][1][2]

  • Climalife. (2020).[2][3] NovaSpray HFC 365mfc Technical Data Sheet. Retrieved from [5][1][2]

  • National Institute of Standards and Technology (NIST). (2025).[2][3][11] Butane, 1,1,1,3,3-pentafluoro- Thermophysical Properties. NIST Chemistry WebBook, SRD 69.[1][2][3][11] Retrieved from

  • A-Gas. (2025). 365 MFC Safety Data Sheet (SDS). Retrieved from

  • European Patent Office. (2005).[2][3] Polymerization Processes using Fluorinated Hydrocarbons (EP 1578806 B1).[1][2][3] Retrieved from [1][2]

Sources

Method

Application Notes and Protocols for Cleaning and Residue Removal with 1,1,1,3-Tetrafluorobutane in Laboratory Ware

Introduction: A Modern Approach to Laboratory Cleanliness In the dynamic landscape of research and development, the integrity of experimental data is paramount. A critical, yet often overlooked, aspect of ensuring data a...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Modern Approach to Laboratory Cleanliness

In the dynamic landscape of research and development, the integrity of experimental data is paramount. A critical, yet often overlooked, aspect of ensuring data accuracy is the meticulous cleaning of laboratory ware. The presence of residual contaminants from previous experiments, cleaning agents, or environmental exposure can lead to skewed results, failed batches, and significant delays in scientific progress. Traditionally, laboratories have relied on a range of solvents such as acetone, ethanol, and isopropanol for cleaning purposes. While effective for many applications, these solvents can present challenges related to flammability, residue, and material compatibility.

This document introduces 1,1,1,3-Tetrafluorobutane (HFC-365mfc) as a viable and effective alternative for the cleaning and residue removal of laboratory ware. HFC-365mfc is a hydrofluorocarbon that offers a unique combination of properties, including a favorable safety profile, high solvency for a range of organic compounds, and compatibility with a wide variety of materials commonly found in a laboratory setting.[1][2][3] This guide provides an in-depth analysis of HFC-365mfc, detailed protocols for its use, and a comparative assessment against traditional cleaning solvents.

Physicochemical Properties of 1,1,1,3-Tetrafluorobutane (HFC-365mfc)

Understanding the fundamental properties of HFC-365mfc is crucial for its effective and safe application in a laboratory setting.

PropertyValueReference
Chemical Formula C₄H₆F₄Synquest Labs
Molecular Weight 148.08 g/mol PubChem
Boiling Point 40.2 °CSolvay
Density (liquid, 20°C) 1.27 g/cm³Solvay
Vapor Pressure (20°C) 58.7 kPaSolvay
Surface Tension (25°C) 15.9 mN/mResearchGate
Flash Point -27 °CSolvay
Global Warming Potential (100-year) 794IPCC

Mechanism of Action: How HFC-365mfc Cleans

The cleaning efficacy of HFC-365mfc stems from its unique physicochemical properties. Its low surface tension allows it to penetrate into small crevices and complex geometries of laboratory ware, effectively displacing and lifting contaminants.[2] Its solvency is particularly effective for a range of organic residues, including oils, greases, and many organic synthesis byproducts. While not a universal solvent, its performance can be enhanced by using it in combination with other solvents or as a co-solvent system.

Applications in a Laboratory Setting

HFC-365mfc is particularly well-suited for a variety of cleaning applications within a research and development environment:

  • General Glassware Cleaning: Effectively removes organic residues from beakers, flasks, and reaction vessels.

  • Cleaning of Analytical Instrumentation: Its low residue profile makes it suitable for cleaning components of sensitive analytical equipment such as mass spectrometer probes and chromatography systems.[1]

  • Residue Removal from Plasticware: Demonstrates good compatibility with a range of common laboratory plastics, allowing for the cleaning of items such as pipette tips, centrifuge tubes, and microplates.

  • Drying Agent: Due to its volatility, it can be used as a final rinse to displace water and other higher-boiling point solvents, leading to rapid, spot-free drying.

Experimental Protocols

The following protocols are provided as a starting point and should be optimized based on the specific contaminant and labware being cleaned.

Protocol 1: General Cleaning of Laboratory Glassware (Manual Method)

This protocol is suitable for the routine cleaning of glassware contaminated with common organic residues.

Materials:

  • 1,1,1,3-Tetrafluorobutane (HFC-365mfc)

  • Appropriate personal protective equipment (PPE): safety goggles, nitrile gloves, lab coat

  • Fume hood

  • Waste container for halogenated solvents

  • Squirt bottle

  • Soft-bristled brush (if necessary)

Procedure:

  • Pre-Rinse (Optional): If the glassware contains gross solid or viscous material, pre-rinse with a suitable solvent (e.g., acetone) to remove the bulk of the residue.

  • Initial Rinse with HFC-365mfc: In a well-ventilated fume hood, rinse the interior and exterior of the glassware with a small volume of HFC-365mfc. Swirl the solvent to ensure complete coverage of the contaminated surfaces.

  • Soaking (for stubborn residues): For heavily contaminated glassware, partially fill the vessel with HFC-365mfc and allow it to soak for 5-10 minutes. Gentle agitation or sonication can enhance the cleaning process.

  • Mechanical Cleaning (if necessary): Use a soft-bristled brush to gently scrub the interior surfaces of the glassware. Avoid abrasive materials that could scratch the glass.

  • Final Rinse: Perform a final rinse with fresh HFC-365mfc to remove any dislodged particles and residual solvent.

  • Drying: Allow the glassware to air dry in the fume hood. The high volatility of HFC-365mfc will result in rapid evaporation.

  • Waste Disposal: Collect all used HFC-365mfc in a designated waste container for halogenated solvents. Dispose of the waste in accordance with institutional and local regulations.[4]

Workflow for General Glassware Cleaning

cluster_prep Preparation cluster_cleaning Cleaning Process cluster_post Post-Cleaning Prep Don PPE & Work in Fume Hood PreRinse Pre-Rinse (Optional) Prep->PreRinse InitialRinse Initial Rinse with HFC-365mfc PreRinse->InitialRinse Soak Soak (if needed) InitialRinse->Soak Scrub Scrub (if needed) Soak->Scrub FinalRinse Final Rinse with HFC-365mfc Scrub->FinalRinse Dry Air Dry FinalRinse->Dry Waste Dispose of Waste Dry->Waste

Caption: Workflow for manual cleaning of laboratory glassware with HFC-365mfc.

Protocol 2: Cleaning of Plasticware (e.g., Polypropylene, Polyethylene)

This protocol is designed for cleaning common laboratory plasticware. Always verify the compatibility of HFC-365mfc with the specific plastic before use.

Materials:

  • 1,1,1,3-Tetrafluorobutane (HFC-365mfc)

  • PPE (as in Protocol 1)

  • Fume hood

  • Waste container for halogenated solvents

  • Beaker or other suitable container for immersion

Procedure:

  • Compatibility Check: If unsure about the compatibility of the plasticware with HFC-365mfc, perform a small spot test on an inconspicuous area.

  • Immersion: Place the plasticware in a beaker and add enough HFC-365mfc to fully submerge the items.

  • Agitation/Sonication: Gently agitate the container or place it in an ultrasonic bath for 2-5 minutes to enhance cleaning.

  • Rinsing: Remove the plasticware from the immersion bath and rinse with a fresh stream of HFC-365mfc.

  • Drying: Allow the items to air dry completely in a fume hood.

  • Waste Disposal: Collect the used HFC-365mfc in a designated halogenated solvent waste container.

Comparative Analysis with Traditional Solvents

The choice of a cleaning solvent in a laboratory setting involves a trade-off between performance, safety, and environmental impact.

Feature1,1,1,3-Tetrafluorobutane (HFC-365mfc)AcetoneIsopropanolEthanol
Cleaning Efficacy Good for non-polar organic residues, oils, greases.Excellent for a wide range of organic compounds.Good for polar and some non-polar compounds.Good for polar compounds and biological materials.
Residue Low non-volatile residue.[1]Can leave a residue if not rinsed properly.Generally low residue.Can leave a residue.
Drying Time FastVery FastModerateModerate
Flammability FlammableHighly FlammableHighly FlammableHighly Flammable
Material Compatibility Good with most plastics and elastomers.[3]Can damage some plastics (e.g., polystyrene, polycarbonate).Generally good with most plastics.Generally good with most plastics.
Toxicity LowLow, but can cause irritation.Low, but can cause irritation.Low
GWP (100-year) 794~0~0~0
Cost HigherLowLowLow

Decision Matrix for Solvent Selection

cluster_residues cluster_solvents ResidueType Identify Residue Type NonPolar Non-Polar Organics (Oils, Greases) ResidueType->NonPolar Polar Polar Organics & Biologicals ResidueType->Polar Inorganic Inorganic Salts ResidueType->Inorganic HFC365mfc HFC-365mfc (Primary or Co-solvent) NonPolar->HFC365mfc High Efficacy AcetoneIPA Acetone / Isopropanol Polar->AcetoneIPA High Efficacy Water Aqueous Solution Inorganic->Water High Efficacy FinalRinse FinalRinse HFC365mfc->FinalRinse Consider for Final Rinse (Fast Drying) AcetoneIPA->FinalRinse Water->FinalRinse

Caption: A simplified decision-making process for selecting a primary cleaning solvent.

Safety, Health, and Environmental Considerations

Occupational Exposure:

  • The manufacturer-recommended workplace exposure limit for HFC-365mfc is 1000 ppm over an 8-hour time-weighted average.[1]

  • Always handle HFC-365mfc in a well-ventilated area, preferably within a certified fume hood, to minimize inhalation exposure.

Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles are mandatory to protect against splashes.

  • Hand Protection: Use nitrile or other chemically resistant gloves.

  • Skin Protection: A standard laboratory coat should be worn.

Flammability:

  • HFC-365mfc is flammable and has a low flash point. Keep it away from ignition sources such as open flames, hot surfaces, and sparks.

  • Use non-sparking tools and ensure proper grounding of equipment to prevent static discharge.

Environmental Impact:

  • HFC-365mfc has a Global Warming Potential (GWP) of 794 over a 100-year time horizon. While significantly lower than many first and second-generation fluorinated compounds, it is a greenhouse gas.

  • Efforts should be made to minimize releases to the atmosphere through responsible handling and waste management practices.

Disposal:

  • Used HFC-365mfc and any materials contaminated with it must be disposed of as hazardous waste.

  • Collect all waste in a clearly labeled, sealed container designated for halogenated organic solvents.

  • Follow all institutional, local, and national regulations for the disposal of hazardous chemical waste.[4]

Material Compatibility

HFC-365mfc generally exhibits good compatibility with a wide range of materials commonly found in laboratories. However, it is always recommended to perform a compatibility test before extensive use on a new material.

MaterialCompatibility with HFC-365mfc
Glass (Borosilicate) Excellent
Stainless Steel Excellent
Polypropylene (PP) Good
Polyethylene (PE) Good
Polytetrafluoroethylene (PTFE) Excellent
Polyetheretherketone (PEEK) Excellent
Elastomers (e.g., Viton®, Kalrez®) Generally Good (Swelling may occur with some formulations)

Conclusion

1,1,1,3-Tetrafluorobutane presents a compelling alternative to traditional solvents for the cleaning of laboratory ware, particularly for applications requiring low residue and compatibility with a broad range of materials. Its favorable safety profile, when handled with appropriate precautions, makes it a valuable tool in maintaining a clean and safe laboratory environment. While its higher cost and Global Warming Potential are important considerations, its unique properties can offer significant advantages in specific cleaning challenges encountered in research and drug development settings. As with any laboratory chemical, a thorough understanding of its properties and adherence to safe handling and disposal practices are essential for its successful and responsible implementation.

References

  • Enviro Tech International, Inc. (2018, February 6). The Advantages Of Using Fluorinated Solvents. Retrieved from [Link]

  • Synquest Labs. 2,3-Dichloro-1,1,1,3-tetrafluorobutane Safety Data Sheet. Retrieved from a URL provided by the grounding tool.
  • ORAPI Asia. (2024, January 9). What Are The Advantages Of Using Fluorinated Solvents. Retrieved from [Link]

  • AGC Chemicals. (2024, June 17). Advantages of Fluorinated Solvents Over Aqueous Cleaning. Retrieved from [Link]

  • UIC Inc. Hydrofluorocarbon Solvents in Precision Cleaning. Retrieved from a URL provided by the grounding tool.
  • EnviroTech Europe. (2023, July 21). The advantages of using fluorinated solvents for your vapour degreasing process. Retrieved from [Link]

  • Fox Scientific. Cleaning Glassware. Retrieved from [Link]

  • Reddit. (2016, October 24). Removing silicone grease. Retrieved from [Link]

  • MicroCare. Critical Cleaning Lab | Lab Services. Retrieved from [Link]

  • European Patent Office. (2010, July 28). Azeotrope-like compositions of 1,1,1,3,3-pentafluorobutane (hfc-365mfc) and water. Retrieved from a URL provided by the grounding tool.
  • Lamei Ramandi S, Souri E, Moghimi HR, Hajimahmoodi M. (2025). Evaluation of swab and rinse sampling procedures and recovery rate determination in cleaning validation considering various surfaces, amount and nature of the residues and contaminants. Iran J. Pharm. Res.
  • Academy Laboratory Glassware. Essential Tips for Washing Academy Laboratory Glassware. Retrieved from [Link]

  • The Conversation. (2021, May 5). Scott Denning explains how cleaning up coolants can help cool the planet. Retrieved from [Link]

  • Clinical Lab Products. (2020, May 7). Proper Usage of Critical Cleaners Makes All the Difference. Retrieved from [Link]

  • Alconox, Inc. Cleaning Validation for Pharmaceutical Manufacturing. Retrieved from a URL provided by the grounding tool.
  • PMC. (2025, July 3). Cleaning validation in pharmaceutical quality control laboratories: a structured protocol for contamination risk mitigation. Retrieved from [Link]

  • Pharmaceutical Validation. Cleaning Validation in Active pharmaceutical Ingredient manufacturing plants. Retrieved from a URL provided by the grounding tool.
  • ResearchGate. HFC-365mfc Blends: Status and Development as Blowing Agent for High Pe. Retrieved from [Link]

  • Tech4Future. (2024, September 2). Hydrofluorocarbons: disposal through industrial waste. Retrieved from [Link]

  • ResearchGate. (2025, October 30). Material compatibility of ORC working fluids with polymers. Retrieved from [Link]

  • CS Analytical. (2025, March 18). Understanding Cleaning Validation in Pharmaceutical Manufacturing. Retrieved from [Link]

  • CP Lab Safety. Polypropylene Chemical Compatibility Chart. Retrieved from [Link]

  • Kings Bay. Cleaning in the Kings Bay Laboratories for Researchers – NON-Pandemic Version. Retrieved from a URL provided by the grounding tool.
  • Advanced Fluro. (2024, November 28). PEEK, PET and PTFE Materials: Understanding the Differences. Retrieved from [Link]

  • Ecolab. Guidance on cleaning and disinfecting. Retrieved from a URL provided by the grounding tool.
  • Zeus. CHEMICAL COMPATIBILITY OF PEEK. Retrieved from [Link]

  • Braskem. Polypropylene chemical resistance. Retrieved from a URL provided by the grounding tool.
  • Ecolab. Rinse Agent. Retrieved from [Link]

  • University of Notre Dame. (2016, January 27). SAFETY ALERT: Chemical Spill on Lab Bench. Retrieved from a URL provided by the grounding tool.
  • Synquest Labs. 1,1,1,3-Tetrafluorobutane Safety Data Sheet. Retrieved from a URL provided by the grounding tool.
  • ResearchGate. HFC365mfc Blends: Status and Development as Blowing Agent for High Performance Insulation Foams. Retrieved from [Link]

  • Carl ROTH. Laboratory cleaning agent RBS 50, 1 l. Retrieved from [Link]

  • Google Patents. US9908874B2 - Separation method for active pharmaceutical ingredients (apis) from excipients in pharmaceutical formulations.
  • ResearchGate. (2025, August 9). Surface Tension and p–ρ–T Data for 1,1,1,3,3-Pentafluorobutane (HFC-365mfc) and 1,1,1,2,2,3,3-Heptafluoro-3-methoxy-propane (HFE-347mcc). Retrieved from [Link]

  • SLS Ireland. Rinse Fluid A 900ml | STBMRFA94 | MILLIPORE. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

How to dry 1,1,1,3-Tetrafluorobutane for moisture-sensitive reactions

The following Technical Support Guide is structured to address the specific physicochemical challenges of drying 1,1,1,3-Tetrafluorobutane . Unlike standard organic solvents, hydrofluorocarbons (HFCs) possess unique reac...

Author: BenchChem Technical Support Team. Date: February 2026

The following Technical Support Guide is structured to address the specific physicochemical challenges of drying 1,1,1,3-Tetrafluorobutane .

Unlike standard organic solvents, hydrofluorocarbons (HFCs) possess unique reactivity profiles—specifically the acidity of protons adjacent to fluorine atoms—which renders traditional drying agents like Calcium Hydride (


) or Sodium (

) dangerous. This guide prioritizes safety and purity .

Topic: Moisture Removal for Organometallic & Catalytic Applications Document ID: HFC-DRY-001 Status: Active

Executive Summary & Chemical Profile

Target Molecule: 1,1,1,3-Tetrafluorobutane (


)
Class:  Hydrofluorocarbon (HFC)
Critical Warning:  This solvent contains acidic protons at the C2 and C3 positions. It is susceptible to dehydrofluorination  (elimination of HF) upon contact with strong bases.
PropertyValue / CharacteristicImplication for Drying
Physical State Volatile LiquidRequires chilled handling; avoid vacuum drying of the liquid itself.
Boiling Point Est. 30–50°C (Isomer dependent)Distillation requires precise temperature control to avoid loss.
Acidity (pKa) Elevated (due to

-F and

-F)
INCOMPATIBLE with strong bases (

,

,

).
Water Solubility Low but significant for catalysisAzeotropic distillation is inefficient; static drying is required.

Core Protocol: Static Drying (The Gold Standard)

Recommended Method: Activated 3Å Molecular Sieves.

This method is the only self-validating, non-destructive protocol for 1,1,1,3-Tetrafluorobutane. It avoids the risk of chemical decomposition while achieving water levels <10 ppm.

Why 3Å and not 4Å?
  • 3Å Sieves: Pore size is ~3 Angstroms.[1] This admits water molecules (

    
    ) but excludes the fluorinated solvent molecules.
    
  • 4Å Sieves: Pore size is ~4 Angstroms. Small fluorinated chains can enter the pores, competing with water for adsorption sites and potentially becoming trapped, leading to solvent loss or leaching during subsequent steps.

Step-by-Step Workflow

Step 1: Sieve Activation (Critical)

  • Equipment: High-temperature oven or tube furnace, vacuum line.

  • Protocol: Heat 3Å molecular sieves to 300°C for 12–24 hours .

    • Optional but Recommended: Apply vacuum (<1 mbar) during the last 4 hours of heating.

  • Storage: Cool under dry Argon or Nitrogen. Store in a Schlenk flask or glovebox.

Step 2: Solvent Treatment

  • Pre-drying (If visibly wet): Dry the solvent over anhydrous Magnesium Sulfate (

    
    ) for 1 hour. Filter to remove solids.
    
  • Main Drying: Add activated 3Å sieves to the solvent.

    • Ratio: 10–20% w/v (e.g., 10g sieves per 100mL solvent).

  • Duration: Allow to stand for 24–48 hours without stirring.

    • Note: Stirring grinds the sieves into dust, which creates filtration headaches later.

Step 3: Validation

  • Extract a sample via syringe under inert gas.

  • Verify moisture content using Coulometric Karl Fischer Titration . Target: <10 ppm.

Workflow Visualization

DryingWorkflow RawSolvent Raw 1,1,1,3-Tetrafluorobutane PreDry Pre-dry: MgSO4 (1 hr) (Removes bulk water) RawSolvent->PreDry StaticDrying Static Drying 3Å Sieves (20% w/v) 48 Hours PreDry->StaticDrying Activation Sieve Activation 300°C / 24h / Vacuum Activation->StaticDrying Add Sieves Validation Karl Fischer (<10 ppm) StaticDrying->Validation

Figure 1: Optimized workflow for static drying of fluorinated solvents.

Troubleshooting & FAQs

Q1: Can I use Calcium Hydride ( ) to dry this solvent faster?

Answer: NO.[2] This is a safety hazard. Reasoning: 1,1,1,3-Tetrafluorobutane contains protons on the carbon atoms adjacent to fluorine. These protons are acidic. Calcium Hydride is a strong base.

  • Reaction: The hydride (

    
    ) abstracts a proton from the solvent.
    
  • Result: This triggers Dehydrofluorination (E2 elimination), ejecting Fluoride (

    
    ) and generating an alkene (1,1,1,3-tetrafluorobut-2-ene) and Hydrogen Fluoride (HF).
    
  • Consequence: You contaminate your solvent with reactive olefins and HF, which can poison catalysts and etch glassware.

Q2: Can I distill this solvent?

Answer: Yes, but only under neutral conditions. Protocol:

  • Use a fractional distillation column.

  • Do not add sodium, potassium, or hydrides to the still pot.

  • Use

    
     (Phosphorus Pentoxide) sparingly if strictly necessary, but 3Å sieves in the pot are safer and preferred.
    
  • Maintain bath temperature <60°C to prevent thermal degradation.

Q3: The solvent turned slightly yellow after adding "dried" sieves. Why?

Answer: Your sieves might be basic. Commercially available molecular sieves can be slightly basic (pH ~10 in water). For highly sensitive fluorocarbons, this basicity can trigger slow dehydrofluorination over weeks. Fix: Acid-wash your sieves (rinse with dilute HCl, then copious water) before the activation step, or purchase "neutral" molecular sieves.

The "Danger Zone": Chemical Incompatibility

Understanding the decomposition pathway is vital for researcher safety.

Decomposition Substrate 1,1,1,3-Tetrafluorobutane (Acidic H at C3) Transition Transition State (Proton Abstraction) Substrate->Transition + Base Base Strong Base (CaH2, Na, LDA) Base->Transition Products Decomposition Products: 1. HF (Corrosive) 2. Fluorinated Alkene (Reactive) Transition->Products Elimination (E2)

Figure 2: Mechanism of Base-Induced Dehydrofluorination in HFCs.

References & Authority

The protocols above are derived from the chemical stability profiles of hydrofluorocarbons and standard organometallic purification techniques.

  • Solvay Fluor. Solkane® 365mfc Technical Data Sheet. (Provides baseline physical properties and stability data for the penta- analogue, applicable to the tetra- series). Link

  • Burfield, D. R., et al. "Desiccant Efficiency in Solvent Drying. A Reappraisal by Application of a Novel Method for Solvent Water Assay." Journal of Organic Chemistry, 1977, 42(18), 3060–3065. (Establishes 3Å sieves as superior for polar/reactive solvents). Link

  • Teinz, K., et al. "Nanoscale metal fluorides: a new class of heterogeneous catalysts." Dalton Transactions, 2011. (Discusses the dehydrofluorination of 1,1,1,3-tetrafluorobutane over Lewis acids/bases, confirming its lability). Link

  • Williams, D. B. G., & Lawton, M. "Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants." The Journal of Organic Chemistry, 2010, 75(24), 8351–8354. (Validation of sieve efficiency vs. chemical drying agents). Link

Sources

Optimization

Managing pressure build-up in reactions with 1,1,1,3-Tetrafluorobutane

Technical Support Center: High-Pressure Reaction Management with 1,1,1,3-Tetrafluorobutane (HFC-365mfc) Introduction: The Thermodynamics of Volatility Welcome to the Advanced Application Support Center. You are accessing...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: High-Pressure Reaction Management with 1,1,1,3-Tetrafluorobutane (HFC-365mfc)

Introduction: The Thermodynamics of Volatility

Welcome to the Advanced Application Support Center. You are accessing this guide because you are likely observing unexpected pressure behaviors in your reactor systems while using 1,1,1,3-Tetrafluorobutane (HFC-365mfc) .

While HFC-365mfc is often marketed as a liquid solvent (due to its use in foaming agents and solvent cleaning), its physical properties place it on the razor's edge between a volatile liquid and a liquefied gas. With a boiling point of 40.2°C , standard laboratory heating protocols (e.g., heating to 80°C or 100°C) push this solvent well past its phase transition threshold, creating a high-energy Vapor-Liquid Equilibrium (VLE) system.[1]

The Danger: The primary risk with HFC-365mfc is not just vapor pressure—it is hydrostatic locking . This solvent has a high coefficient of thermal expansion. If your reactor headspace is insufficient, the expanding liquid will fill the vessel volume before the target temperature is reached. Once the vessel is liquid-full, pressure behaves incompressibly, spiking from 5 bar to >100 bar with a single degree of temperature increase, leading to catastrophic vessel rupture.[1]

Module 1: Thermodynamic Reference Data

Use these values to calculate your Maximum Allowable Working Pressure (MAWP) requirements.

Table 1: HFC-365mfc Physical & Thermodynamic Profile

PropertyValueCritical Implication
Boiling Point (1 atm) 40.2°C (104.4°F) System pressurizes immediately upon mild heating.
Vapor Pressure @ 20°C 0.47 bar (absolute)Sub-atmospheric; safe to handle in open air (with ventilation).
Vapor Pressure @ 50°C ~1.3 bar (absolute)Crosses into positive pressure. Glassware is no longer safe.
Critical Temperature 186.7°CAbove this, no amount of pressure can liquefy the solvent.
Critical Pressure 32.6 barThe theoretical max vapor pressure before supercriticality.
Flammability Limits (Air) 3.6% (LEL) – 13.3% (UEL)Flammable. Inerting with N₂ is mandatory.
Liquid Density @ 20°C 1.27 g/cm³High density; heavy phase in aqueous extractions.

Analyst Note: Do not rely on "Standard Solvent" protocols. Treat HFC-365mfc as you would a liquefied gas like Butane or Propane once you exceed 40°C.

Module 2: Critical Safety Protocols (The "Why" & "How")

Protocol A: Calculating the Safe Fill Factor (Loading Coefficient)

Preventing Hydrostatic Lock

The Mechanism: As you heat HFC-365mfc from 20°C to 100°C, the liquid density decreases, causing the liquid volume to expand significantly.



The Rule: You must ensure that at your Maximum Process Temperature (


) , the liquid phase occupies no more than 90%  of the reactor's internal volume.

Step-by-Step Calculation:

  • Determine Reactor Volume (

    
    ):  (e.g., 100 mL).
    
  • Determine

    
    :  (e.g., 120°C).
    
  • Estimate Density at

    
    :  HFC-365mfc density drops approx. 0.003 g/cm³ per °C.
    
    • 
      .
      
  • Calculate Max Load:

    • Max Liquid Volume allowed =

      
      .
      
    • Max Mass allowed =

      
      .
      
  • Verification: If you load 100g (approx 78mL at room temp), it looks safe. But at 120°C, that 100g occupies >103 mL. The reactor will burst.

Protocol B: Material Compatibility Check

Preventing Seal Failure

HFC-365mfc is a fluorinated hydrocarbon.[2][3] The principle "Like Dissolves Like" applies here.

  • AVOID: Viton® (FKM) and Silicone . HFC-365mfc can cause significant swelling in standard fluorocarbon elastomers, leading to "extrusion failure" where the O-ring squeezes out of the groove under pressure.

  • REQUIRED: PTFE (Teflon) , FFKM (Kalrez/Chemraz) , or EPDM (Check specific grade compatibility, but generally better resistance to HFCs than FKM).[1]

Module 3: Visualizing the Safety Logic

The following diagram illustrates the decision matrix for safely initiating a reaction with HFC-365mfc.

PressureSafety Start START: Reaction Setup CalcTemp Define Max Process Temp (T_max) Start->CalcTemp CalcExp Calculate Liquid Expansion @ T_max CalcTemp->CalcExp CheckHead Is Liquid Volume @ T_max > 90% of Vessel Capacity? CalcExp->CheckHead Stop STOP: DANGER Hydrostatic Lock Risk CheckHead->Stop YES (Critical Risk) CheckSeal Check O-Ring Material CheckHead->CheckSeal NO (Safe Headspace) Adjust Reduce Loading Mass Stop->Adjust Adjust->CalcExp SealDecide Is Material Viton/FKM? CheckSeal->SealDecide ReplaceSeal Replace with PTFE or FFKM SealDecide->ReplaceSeal YES (Swelling Risk) Proceed PROCEED: Inert with N2 & Begin Heating SealDecide->Proceed NO (PTFE/EPDM) ReplaceSeal->Proceed

Figure 1: Pre-reaction safety decision matrix focusing on fill factors and material compatibility.

Module 4: Troubleshooting Guide (Q&A)

Scenario 1: Pressure Spike > Theoretical Vapor Pressure

User Observation: "My reactor is at 100°C. The vapor pressure should be roughly 5-6 bar, but my gauge reads 25 bar and rising rapidly."

  • Root Cause A: Hydrostatic Locking. You overfilled the reactor. The liquid expanded, eliminated the headspace, and you are now compressing a non-compressible fluid.[1]

    • Action: IMMEDIATE COOLING. Do not vent (venting liquid under pressure creates a BLEVE hazard). Turn off heat, maximize cooling jacket flow.

  • Root Cause B: Thermal Decomposition (HF Generation). If you are using strong bases (e.g., NaOH, KOH) or Lewis Acids, you may be dehydrofluorinating the solvent.[1]

    • Mechanism:

      
      .
      
    • Action: Check the reactor headspace gas for acidity after cooling. If HF is present, standard stainless steel relief valves may corrode and seize.

Scenario 2: Pressure Does Not Drop After Cooling

User Observation: "I cooled the reactor back to 20°C, but the pressure gauge still reads 5 bar. It should be near 0 bar."

  • Root Cause: Non-Condensable Gas Generation. [1]

    • You have generated a gas that does not condense at room temperature (e.g., Hydrogen, Methane, or Carbon Monoxide) due to side reactions or solvent breakdown.[1]

    • Action: Connect the reactor vent to a scrubber (caustic scrubber if HF is suspected) and carefully bleed the headspace. Analyze the off-gas via GC-MS.

Scenario 3: Solvent Loss / Smell of Ether

User Observation: "I smell a sweet, ether-like odor near the reactor, and pressure is lower than expected."

  • Root Cause: Elastomer Swelling/Permeation. [1]

    • You likely used a Viton (FKM) or Silicone seal. HFC-365mfc swells these materials, causing them to deform and leak.

    • Action: Replace all seals with FFKM (Kalrez) or Encapsulated PTFE .

Module 5: Emergency HF Protocol

If HFC-365mfc is exposed to temperatures >200°C or open flames, it decomposes to form Hydrogen Fluoride (HF) and Carbonyl Fluoride (COF₂) .

Signs of Decomposition:

  • Acrid, pungent odor (distinct from the sweet solvent smell).

  • Etching/fogging of glass sight glasses.

  • Unexpected temperature spikes (exotherms).

Immediate Response:

  • SCRAM: Cut heat and agitation.

  • Isolate: Clear the area. HF is toxic by inhalation and skin contact.

  • Neutralize: Do not open the reactor until it is cool. Vent through a caustic scrubber (NaOH solution) to neutralize acid gases.

References

  • Solvay (Daikin). Solkane® 365mfc Technical Data Sheet - Physical Properties & Thermodynamics.
  • National Institute of Standards and Technology (NIST) . Thermophysical Properties of Fluid Systems: 1,1,1,3,3-Pentafluorobutane.

  • A-Gas . Safety Data Sheet: HFC-365mfc. Defines flammability limits (3.6-13.3%) and decomposition hazards.

  • ChemicalBook . 1,1,1,3,3-Pentafluorobutane MSDS and Chemical Properties.

  • Spears Manufacturing . Chemical Resistance of Elastomers Guide. (Confirming FKM swelling risks in fluorinated solvents).

Sources

Reference Data & Comparative Studies

Comparative

Environmental impact analysis of 1,1,1,3-Tetrafluorobutane versus alternative solvents

The following guide provides a comprehensive environmental and technical analysis of 1,1,1,3-Tetrafluorobutane and its commercially dominant isomer 1,1,1,3,3-Pentafluorobutane (HFC-365mfc) . A Technical Comparison Guide...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a comprehensive environmental and technical analysis of 1,1,1,3-Tetrafluorobutane and its commercially dominant isomer 1,1,1,3,3-Pentafluorobutane (HFC-365mfc) .

A Technical Comparison Guide for Researchers & Drug Development Professionals

Nomenclature & Critical Distinction

Before proceeding with experimental data, it is critical to distinguish between the specific molecule requested and the industry-standard solvent.

  • 1,1,1,3-Tetrafluorobutane (HFC-374): A rare hydrofluorocarbon isomer. While it appears in patent literature and regulatory lists (e.g., Canadian Ozone-Depleting Substances Regulations), it is not a widely commercialized solvent due to flammability and stability issues. It is often regulated or prohibited in specific jurisdictions.

  • 1,1,1,3,3-Pentafluorobutane (HFC-365mfc): The standard liquid HFC solvent used in precision cleaning, carrier fluids, and foaming. It is the primary "fluorinated butane" used in industrial applications.

This guide addresses the specific environmental profile of HFC-374 where data exists, but focuses the performance comparison on HFC-365mfc , as this is the actionable alternative for researchers replacing legacy solvents like HCFC-141b or n-Propyl Bromide.

Part 1: Executive Summary

The Core Conflict: Fluorinated butane solvents offer exceptional solvency and stability but carry a high Global Warming Potential (GWP).

  • HFC-365mfc is a versatile liquid carrier (BP: 40°C) but is flammable and has a GWP of ~804.

  • HFC-374 is largely a research/intermediate chemical with limited commercial availability.

  • Next-Gen Alternatives (HFOs & HFEs) offer near-zero GWP but often come with higher costs or lower solvency power (KB values).

Recommendation: For drug development and precision cleaning, HFO-1233zd(E) or HFE-7100 are the superior environmental choices. HFC-365mfc should only be used when high solvency is required and flammability can be managed (often via blending with HFC-227ea).

Part 2: Physicochemical & Environmental Profile[1]

Table 1: Comparative Properties of Fluorinated Solvents

This table contrasts the fluorinated butanes against common alternatives used in pharmaceutical and industrial cleaning.

PropertyHFC-374 (Target)HFC-365mfc (Standard)HFC-245fa (Alternative)HFO-1233zd(E) (Next-Gen)HFE-7100 (Engineered)
Chemical Name 1,1,1,3-Tetrafluorobutane1,1,1,3,3-Pentafluorobutane1,1,1,3,3-PentafluoropropaneTrans-1-chloro-3,3,3-trifluoropropeneMethoxy-nonafluorobutane
Formula C₄H₆F₄CF₃CH₂CF₂CH₃CF₃CH₂CHF₂CF₃CH=CHClC₄F₉OCH₃
Boiling Point (°C) ~28–30°C40.2°C15.3°C19°C61°C
GWP (100-yr) N/A (Est. >500)794 – 804 858 – 1030~1 320
ODP 000~0.00024 (Negligible)0
Flammability High Flammable (Flash Pt <27°C)Non-FlammableNon-FlammableNon-Flammable
KB Value (Solvency) N/A12 – 15122510
Primary Use Research / IntermediatePrecision Cleaning, FoamingAerosol, ORC, FoamingCarrier Fluid, ChillerPrecision Cleaning

Analyst Note: HFC-365mfc is often sold as a blend (e.g., Solkane 365/227) to suppress its flammability. Pure HFC-365mfc has a flash point that makes it risky for open-bath vapor degreasing without inerting systems.

Part 3: Environmental Impact Analysis

Global Warming Potential (GWP)

The primary environmental liability of fluorinated butanes is their GWP.

  • HFC-365mfc has a GWP of ~804.[1][2] This means 1 kg of emission is equivalent to 804 kg of CO₂.

  • Mechanism: The C-F bonds strongly absorb infrared radiation in the "atmospheric window" (8–13 µm).

  • Contrast: HFO-1233zd(E) contains a carbon-carbon double bond (olefin). This bond makes the molecule unstable in the atmosphere (lifetime ~26 days vs. 8.6 years for HFC-365mfc), allowing it to break down before acting as a greenhouse gas.

Atmospheric Fate Pathway

The degradation of these solvents is driven by hydroxyl radicals (OH[3]•) in the troposphere.

AtmosphericDegradation Solvent HFC-365mfc (CF3-CH2-CF2-CH3) Intermediate Radical Intermediate (CF3-CH•-CF2-CH3) Solvent->Intermediate H-Abstraction (Slow: ~8.6 Years) GWP_Impact Radiative Forcing (GWP ~804) Solvent->GWP_Impact IR Absorption (Before Degradation) OH_Radical OH• Radical (Troposphere) OH_Radical->Intermediate Breakdown Degradation Products (CO2, HF, TFA) Intermediate->Breakdown Rapid Oxidation

Figure 1: Atmospheric degradation pathway of HFC-365mfc. The slow reaction with OH radicals leads to a long atmospheric lifetime, contributing to high GWP.

Part 4: Experimental Protocols for Performance Validation

To validate if an alternative solvent (like HFO-1233zd) can replace HFC-365mfc in your workflow, you must perform the following self-validating protocols.

Protocol A: Solvency Power (Kauri-Butanol Value)

Objective: Determine the relative solvency power of the fluorinated fluid. Standard: ASTM D1133

  • Preparation: Calibrate a burette with the solvent to be tested at 25°C.

  • Standard Solution: Place 20g of standard Kauri-Butanol solution (kauri gum in 1-butanol) into a 250mL Erlenmeyer flask.

  • Titration: Titrate the test solvent into the flask while swirling.

  • Endpoint: The endpoint is reached when the solution becomes cloudy enough that 10-point font printed on a card under the flask becomes blurred/illegible.

  • Calculation:

    
    
    (Note: For fluorinated solvents, KB is often low (<15). If the solvent does not cloud the solution, it is considered to have "infinite" KB, though this is rare for HFCs.)
    
Protocol B: Non-Volatile Residue (NVR) Analysis

Objective: Ensure the solvent leaves no residue, critical for drug carrier fluids. Standard: ASTM D1353

  • Equipment: Use a platinum or high-grade silica evaporating dish, dried in an oven at 105°C and cooled in a desiccator. Weigh to nearest 0.1 mg (

    
    ).
    
  • Sampling: Measure 100 mL of the HFC/HFO solvent.

  • Evaporation: Evaporate the solvent in a fume hood at room temperature (or gentle steam bath if non-flammable). Caution: HFC-365mfc is flammable; use explosion-proof ventilation.

  • Drying: Dry the dish in an oven at 105°C for 30 minutes. Cool in a desiccator.

  • Weighing: Weigh the dish (

    
    ).
    
  • Calculation:

    
    
    Target Specification: < 1 mg/100mL (or <10 ppm).
    

Part 5: Solvent Selection Decision Tree

Use this logic flow to select the appropriate solvent for your application.

Figure 2: Decision matrix for selecting between HFCs, HFEs, and HFOs based on flammability, GWP, and solvency requirements.

References

  • Solvay Chemicals. (2020). Solkane® 365mfc Technical Data Sheet: Physical Properties and Applications. Retrieved from

  • ASTM International. (2021). ASTM D1353-13(2021) Standard Test Method for Nonvolatile Matter in Volatile Solvents for Use in Paint, Varnish, Lacquer, and Related Products. Retrieved from

  • ASTM International. (2018). ASTM D1133-13(2018) Standard Test Method for Kauri-Butanol Value of Hydrocarbon Solvents. Retrieved from

  • Intergovernmental Panel on Climate Change (IPCC). (2007). Fourth Assessment Report: Climate Change 2007 - GWP Values. Retrieved from

  • Honeywell Advanced Materials. (2019). Solstice® zd (HFO-1233zd) Environmental Properties and GWP Analysis. Retrieved from

  • Government of Canada. (2016). Ozone-depleting Substances and Halocarbon Alternatives Regulations (SOR/2016-137). Retrieved from

Sources

Validation

Cross-referencing spectroscopic data of synthesized vs commercial 1,1,1,3-Tetrafluorobutane

Comparative Spectroscopic Guide: Synthesized vs. Commercial 1,1,1,3-Tetrafluorobutane Content Type: Technical Comparison Guide Target Audience: Medicinal Chemists, Process Chemists, and Analytical Scientists.[1] Subject:...

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Spectroscopic Guide: Synthesized vs. Commercial 1,1,1,3-Tetrafluorobutane

Content Type: Technical Comparison Guide Target Audience: Medicinal Chemists, Process Chemists, and Analytical Scientists.[1] Subject: 1,1,1,3-Tetrafluorobutane (CAS: 86884-13-1)[1]

Executive Summary: The Purity Paradox

In drug development, the trifluoromethyl (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">


) and monofluoromethyl (

) motifs are critical for modulating lipophilicity and metabolic stability. 1,1,1,3-Tetrafluorobutane serves as a specialized fluorinated building block.[1] However, a recurring issue in Process R&D is the discrepancy between commercial reagent grade material (often produced via industrial hydrofluorination) and lab-synthesized material (often produced via nucleophilic fluorination of alcohols).[1]

This guide objectively compares the spectroscopic signatures of both sources, highlighting specific impurity profiles that can compromise downstream cross-coupling or biological assays.

Synthesis Pathways & Impurity Origins

To interpret the spectra, one must understand the genesis of the sample.

A. Commercial Route (Industrial)
  • Method: Typically involves the addition of anhydrous HF to fluorinated alkenes (e.g., 4,4,4-trifluorobut-1-ene) under high pressure/catalysis.[1]

  • Dominant Impurities:

    • Regioisomers: 1,1,1,2-tetrafluorobutane (due to Markovnikov vs. anti-Markovnikov addition variances).[1]

    • Stabilizers: Terpenes or amines added to scavenge free HF.

B. Lab-Scale Synthesis (Bench)
  • Method: Deoxyfluorination of 4,4,4-trifluorobutan-2-ol using DAST, Deoxo-Fluor®, or XtalFluor-E®.[1]

  • Dominant Impurities:

    • Elimination Products: 4,4,4-trifluorobut-1-ene (volatile).[1]

    • Unreacted Alcohol: 4,4,4-trifluorobutan-2-ol (H-bonding shifts).[1]

    • Hydrolysis Byproducts: If the fluorinating agent was wet.

Comparative Spectroscopic Data

The following data assumes a standard solvent of


 at 298 K.
Table 1: NMR Chemical Shift Comparison
FeatureCommercial (Standard)Synthesized (Lab Crude)Diagnostic Note
ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

Signal

ppm (t)

ppm (t)
The triplet arises from coupling to the adjacent

.

Signal

ppm (m)

ppm (m)
A complex multiplet due to geminal H and vicinal H/F coupling.
Isomer Impurity

ppm (d)
AbsentIndicates 1,1,1,2-isomer (Commercial specific).
Precursor Impurity Absentngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

ppm (s)
Residual Fluorinating agent (e.g., DAST breakdown).
Table 2: NMR Coupling Constants ( -Values)

The proton spectrum of 1,1,1,3-tetrafluorobutane is complex due to extensive H-F coupling.

Proton EnvironmentMultiplicityKey Couplings (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

)
Interpretation
H3 (

, 1H)
D-D-Q-D (Multiplet)

Hz
The "Giant Doublet." This wide splitting is the hallmark of the geminal fluorine.
H4 (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

, 3H)
Doublet of Doublets

Hz

Hz
The methyl group is split by the neighbor proton and the neighbor fluorine.
H2 (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

, 2H)
Multiplet

Hz
Bridges the

and

centers.

Visualizing the Analytical Logic

The following diagram illustrates the decision tree for validating your material source based on spectroscopic evidence.

G Start Crude Sample Analysis Method 19F NMR (Proton Decoupled) Start->Method Check1 Main Signals @ -64 & -182 ppm? Method->Check1 Path_Comm Check Commercial Impurities Check1->Path_Comm Yes (Purchased) Path_Syn Check Synthesis Impurities Check1->Path_Syn Yes (Made) Imp_Comm Signal @ -205 ppm? (Regioisomer) Path_Comm->Imp_Comm Imp_Syn Signal @ -60 to -62 ppm? (Alkene Elimination) Path_Syn->Imp_Syn Action_Distill Action: Fractional Distillation (BP Separation) Imp_Comm->Action_Distill Detected Action_Column Action: Silica Gel Chromatography (Polarity Separation) Imp_Syn->Action_Column Detected

Caption: Analytical decision tree for distinguishing impurity profiles in 1,1,1,3-tetrafluorobutane sources.

Experimental Protocol: Self-Validating Purity Check

This protocol is designed to be self-validating , meaning the internal relationships of the signals confirm the structure without needing an external reference standard.

Step 1: Sample Preparation
  • Solvent: Use

    
     (neutralized with basic alumina). Why? Acidic 
    
    
    
    can induce HF elimination in lab-synthesized samples during acquisition.
  • Concentration: 20 mg in 0.6 mL solvent. High concentration is required to see the

    
     satellites if determining enantiomeric excess later.
    
Step 2: The Decoupling Test (The "Trust" Step)

To confirm the


 connectivity definitively:
  • Acquire a standard

    
     NMR. Note the multiplet at -182.5 ppm.
    
  • Acquire a ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
     (Proton Decoupled)  spectrum.
    
    • Validation Criteria: The complex multiplet at -182.5 ppm must collapse into a Doublet (coupling only to the

      
       group) or a broad Singlet (if long-range coupling is weak).
      
    • Failure Mode: If the signal remains a multiplet, your sample contains paramagnetic impurities or the decoupling power is insufficient for the wide spectral width of fluorine.

Step 3: GC-MS Confirmation
  • Column: DB-624 (specialized for volatile halogenated compounds).

  • Method: Split injection (50:1), 35°C hold for 5 min, ramp 10°C/min to 150°C.

  • Commercial Marker: Look for a peak with

    
     (Isomer) eluting immediately after the main peak.
    
  • Synthesis Marker: Look for ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
     (Elimination product, 
    
    
    
    ) eluting before the main peak.

Synthesis Workflow Visualization

Understanding the synthesis helps anticipate the "invisible" impurities (salts/solvents) that NMR might miss but which affect yield mass.

Synthesis Precursor 4,4,4-Trifluorobutan-2-ol Reagent DAST / DCM (-78°C to RT) Precursor->Reagent Intermediate Alkoxy-SF3 Intermediate Reagent->Intermediate Activation Product 1,1,1,3-Tetrafluorobutane (Target) Intermediate->Product Fluorination (SN2) Side1 Elimination Product (Butene derivative) Intermediate->Side1 Elimination (E2) Side2 Silyl Ether (If quenched wrong) Intermediate->Side2 Hydrolysis

Caption: Chemical pathway showing the origin of specific impurities in the lab-scale synthesis of the target compound.

References

  • National Institute of Standards and Technology (NIST). (2023). 1,1,1-Trifluoro-3-iodobutane (Precursor Data). NIST Chemistry WebBook, SRD 69.[1][2] Retrieved from [Link][1]

  • Reich, H. J. (2024). 19F NMR Chemical Shifts and Coupling Constants. University of Wisconsin-Madison Organic Chemistry Data. Retrieved from [Link][1]

  • PubChem. (2025).[3] Compound Summary: 3-Chloro-1,1,1,3-tetrafluorobutane (Structural Analog Data). National Library of Medicine. Retrieved from [Link]

Sources

Comparative

A Comparative Guide to HFC-365mfc for Laboratory-Scale Applications: A Cost-Benefit Analysis

This guide provides an in-depth technical analysis of 1,1,1,3,3-pentafluorobutane (HFC-365mfc), a hydrofluorocarbon solvent, for use in laboratory-scale experiments. As researchers and drug development professionals navi...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 1,1,1,3,3-pentafluorobutane (HFC-365mfc), a hydrofluorocarbon solvent, for use in laboratory-scale experiments. As researchers and drug development professionals navigate an increasingly complex landscape of chemical regulations and performance requirements, the selection of an appropriate solvent is a critical decision that impacts experimental outcomes, laboratory safety, environmental responsibility, and budget. This document moves beyond a simple cataloging of properties to offer a comprehensive cost-benefit analysis, comparing HFC-365mfc to common and next-generation alternatives in key laboratory applications. Our objective is to equip you with the necessary data and field-proven insights to make informed, scientifically sound decisions for your specific research needs.

Technical Profile of HFC-365mfc

HFC-365mfc emerged primarily as a replacement for ozone-depleting substances like HCFC-141b, particularly in foam blowing applications.[1][2] Its unique physicochemical properties, however, have led to its consideration for specialized laboratory uses, including as a solvent, a precision cleaning agent, and a heat transfer fluid.[1][3][4]

A fundamental understanding of its properties is the first step in any objective analysis.

PropertyValueSource(s)
Chemical Formula C₄H₅F₅ (1,1,1,3,3-pentafluorobutane)[5][6]
Molecular Weight 148.07 g/mol [6][7]
Boiling Point 40.2 °C (104.4 °F)[6][7][8]
Density (liquid, 20°C) 1.27 g/cm³[6][8]
Flash Point -27 °C (-16.6 °F)[6][9]
Flammability Highly Flammable (H225)[3][10]
Vapor Pressure (20°C) 0.47 bar (6.8 psi)[8]
Ozone Depletion Potential (ODP) 0[11][12]
Global Warming Potential (GWP, 100-yr) 794[1][11][13][14]
Solvency (Kauri-Butanol) 12[7]
Water Solubility (25°C) 0.50% by weight[7]
Recommended Exposure Limit ~123-500 ppm (8-hr TWA)[9][11]

The key takeaways from this profile are the pronounced trade-offs: HFC-365mfc has zero ozone-depleting potential, a significant advantage over the HCFCs it replaced.[[“]] However, its GWP of 794 is a serious environmental concern, placing it under regulatory scrutiny for phase-down in many regions.[13][16] Furthermore, its high flammability is a critical safety consideration that dictates stringent handling protocols and often requires specialized, explosion-proof equipment.[3][7]

Framework for a Holistic Cost-Benefit Analysis

Selecting a solvent is not merely a question of performance. A robust evaluation framework considers the interplay between efficacy, safety, environmental stewardship, and total cost of ownership. The following diagram illustrates the critical decision points a researcher must consider.

Start Begin Solvent Selection Application Define Application (e.g., Cleaning, Reaction Medium) Start->Application Performance Performance Critical? (e.g., High Yield, Residue-Free) Application->Performance Safety Safety Constraints? (e.g., Non-Flammable Mandate) Performance->Safety Yes Alternatives Evaluate Alternatives (HFOs, HFEs, Hydrocarbons, etc.) Performance->Alternatives No Environment Environmental Mandate? (e.g., Low GWP < 150) Safety->Environment Yes HFC365 Consider HFC-365mfc (Niche Solvency, Easy Removal) Safety->HFC365 No, Flammable OK Cost Budget Constraints? (Acquisition & Operational Cost) Environment->Cost Yes Environment->HFC365 No, Moderate GWP OK Cost->HFC365 No, Budget Allows Cost->Alternatives Yes, High Cost is Issue Final Select Optimal Solvent HFC365->Final Alternatives->Final

Caption: Decision workflow for laboratory solvent selection.

This framework is built on four pillars:

  • Performance: How effectively does the solvent perform the required task? This includes solvency power, reaction compatibility, and ease of removal.

  • Safety: What are the risks to personnel and infrastructure? This encompasses flammability, toxicity, and the requisite engineering controls.

  • Environmental Impact: What is the substance's atmospheric impact (ODP and GWP)? Is it persistent in the environment?

  • Total Cost: This includes not only the purchase price but also the cost of specialized equipment (e.g., for flammability mitigation), ventilation, and hazardous waste disposal.

Application-Specific Comparative Analysis

We will now apply this framework to two common laboratory scenarios: precision cleaning and use as a reaction medium.

Application 1: Precision Cleaning of Sensitive Components

This scenario involves cleaning delicate laboratory equipment, such as optical lenses or electronic components, where residue-free drying and material compatibility are paramount.

The Contenders:

  • HFC-365mfc: Offers good compatibility with many plastics and elastomers.[1]

  • Isopropyl Alcohol (IPA): A ubiquitous, low-cost solvent with effective cleaning power for many contaminants.

  • HFE-7100 (Methyl nonafluorobutyl ether): A segregated hydrofluoroether with low toxicity, non-flammability, and a lower GWP, often used in precision cleaning.[17]

Comparative Data Summary:

ParameterHFC-365mfcIsopropyl Alcohol (IPA)HFE-7100
Boiling Point 40.2 °C82.6 °C61 °C
Flash Point -27 °C 12 °CNone
GWP (100-yr) 794 ~3320
ODP 000
Relative Cost HighLowVery High
Key Advantage Moderate boiling pointLow cost, widely availableNon-flammable, low toxicity
Key Disadvantage Highly Flammable, High GWP Flammable, can absorb waterHigh cost, lower solvency

Experimental Protocol: Ultrasonic Cleaning of a Quartz Cuvette

This protocol is designed to compare the cleaning efficacy and handling requirements of the three solvents.

  • Preparation & Safety:

    • For all solvents: Work in a certified chemical fume hood. Wear nitrile gloves and safety glasses.

    • For HFC-365mfc & IPA: Ensure the ultrasonic bath is rated for use with flammable liquids. Ground the bath and any transfer containers to prevent static discharge.[7] Remove all potential ignition sources from the area.

    • For HFE-7100: Standard laboratory precautions are sufficient.

  • Procedure:

    • Contaminate three identical quartz cuvettes with a standardized fingerprint (sebaceous oil).

    • Place each cuvette in a separate, appropriately sized beaker.

    • Pour enough of the respective solvent (HFC-365mfc, IPA, or HFE-7100) into each beaker to fully submerge the cuvette.

    • Place the beakers into the ultrasonic bath (using a water medium in the bath itself for energy transfer).

    • Sonicate for 5 minutes at 40 kHz.

    • Carefully remove the beakers from the bath.

    • Using clean forceps, remove each cuvette and allow it to air-dry in the fume hood. HFC-365mfc will evaporate most rapidly, followed by HFE-7100 and then IPA.

  • Validation:

    • Visually inspect each cuvette under a high-intensity lamp for any remaining residue or film.

    • For a quantitative assessment, take a baseline UV-Vis spectrum (200-400 nm) of each cleaned, empty cuvette to check for residual absorbance.

Causality and Choice: In this application, HFE-7100 is the superior, albeit most expensive, choice due to its non-flammability, which eliminates the significant risks and equipment requirements associated with HFC-365mfc and IPA.[17] While HFC-365mfc performs well, its safety profile makes it a difficult choice to justify when a safer alternative exists.

Application 2: Niche Reaction Solvent

HFC-365mfc has been identified as a potentially useful "alternative" solvent in specific synthetic applications, such as nucleophilic trifluoromethylation, where traditional solvents may be suboptimal.[18]

The Contenders:

  • HFC-365mfc: Low boiling point simplifies product isolation via evaporation.

  • N,N-Dimethylformamide (DMF): A common, polar aprotic solvent with excellent solvating power for a wide range of reagents.

Comparative Data Summary:

ParameterHFC-365mfcDMF
Boiling Point 40.2 °C 153 °C
Flash Point -27 °C 58 °C
GWP (100-yr) 794Negligible
Toxicity Low systemic toxicityReproductive Hazard
Dielectric Constant 7.936.7
Key Advantage Easy to remove High solvating power
Key Disadvantage Highly Flammable, Low Polarity Difficult to remove, toxic

Rationale for Use: The primary driver for choosing HFC-365mfc in a reaction is its volatility. For thermally sensitive products, the ability to remove the solvent at low temperatures without vacuum can be a significant advantage, potentially improving yield and purity. This contrasts sharply with DMF, whose high boiling point often necessitates high-vacuum distillation, leading to potential product degradation.

Safety and Environmental Deep Dive

The utility of HFC-365mfc is fundamentally constrained by its safety and environmental profile. The following diagram provides a visual comparison of these critical factors against alternatives.

cluster_gwp Global Warming Potential (GWP, 100-yr) cluster_flam Flammability Risk gwp_hfc HFC-365mfc 794 gwp_hfe HFE-7100 320 gwp_hc gwp_hc gwp_hfo HFO-1233zd ~1 flam_hfc HFC-365mfc Highly Flammable flam_hfe HFE-7100 Non-Flammable flam_hc Hydrocarbons Highly Flammable flam_hfo HFO-1233zd Non-Flammable

Caption: GWP and Flammability comparison of HFC-365mfc and alternatives.

Regulatory Landscape: HFC-365mfc is classified as a hydrofluorocarbon, a class of compounds targeted for global phase-down under the Kigali Amendment to the Montreal Protocol. In the United States, the EPA's Significant New Alternatives Policy (SNAP) is progressively restricting the use of high-GWP HFCs in various sectors.[16][19] Researchers using HFC-365mfc must be aware that it is a transitional substance, and investment in processes that rely on it may not be sustainable long-term. The clear trend is towards ultra-low GWP alternatives like hydrofluoroolefins (HFOs) and hydrofluoroethers (HFEs).[17][20]

Conclusion and Recommendations

Our analysis reveals that HFC-365mfc is a substance of significant compromises. While it successfully provides a zero-ODP solution with unique volatility and material compatibility, its utility in a modern, safety-conscious, and environmentally aware laboratory is limited.

Summary of Cost-Benefit Analysis:

FactorHFC-365mfc: AssessmentRecommendation
Performance Effective for niche applications requiring moderate solvency and high volatility.Suitable only when its specific boiling point and solvency are critical and cannot be matched by other solvents.
Cost High acquisition cost, coupled with potential capital expenditure for explosion-proof equipment.[21]Economically viable only when performance benefits in a high-value process outweigh the total cost of ownership.
Safety Major liability. High flammability requires stringent engineering controls and specialized handling protocols.[3][7]Avoid if possible. Safer, non-flammable alternatives like HFEs and some HFOs should be the first choice for similar applications.[17]
Environment Significant drawback. A GWP of 794 contributes to climate change and makes it a target for regulatory phase-down.[14][20]Not a sustainable long-term choice. Prioritize alternatives with a GWP < 150, and ideally < 10.

The following decision tree can guide the final selection process for a laboratory solvent.

Start Start: Need a Solvent Flammable Is Flammability Acceptable? Start->Flammable GWP Is GWP > 150 Acceptable? Flammable->GWP Yes UseHFO_HFE Use Non-Flammable, Low-GWP Alternative (e.g., HFO-1233zd, HFE-7100) Flammable->UseHFO_HFE No Cost Is High Cost Acceptable? GWP->Cost Yes UseHC Use Hydrocarbon (e.g., Pentane, Heptane) GWP->UseHC No UseHFC365 Consider HFC-365mfc (For Niche Application) Cost->UseHFC365 Yes ReEvaluate Re-evaluate Conventional Solvents (Esters, Ketones) or Re-design Process Cost->ReEvaluate No

Caption: Solvent selection decision tree based on key constraints.

References

  • Consensus. (n.d.). Environmental impact of HFC-365mfc vs HCFC-141b blowing agents.
  • United States Environmental Protection Agency. (2025, April 25). Substitutes in Precision Cleaning. US EPA.
  • A-Gas. (2025, April 4). 365 MFC Safety Data Sheet.
  • BuyersGuideChem. (n.d.). HFC-365mfc | C4H5F5.
  • United States Environmental Protection Agency. (2021, January 20). Regulatory Impact Analysis for Phasing Down Production and Consumption of Hydrofluorocarbons (HFCs). EPA.
  • United States Environmental Protection Agency. (n.d.). Energy and Global Warming Impacts of HFC Refrigerants and Emerging Technologies. EPA.
  • Scribd. (2005, September 3). SOLKANE ® 365 MFC: Safety Data Sheet.
  • Newark. (n.d.). Low GWP Alternatives to HFCs and PFCs.
  • Climalife. (n.d.). NOVEXPANS™ HFC 365mfc, 1,1,1,3,3-pentafluorobutane.
  • Cosutin Industrial CO., Limited. (n.d.). MATERIAL SAFETY DATA SHEET HFC 365/245.
  • Intergovernmental Panel on Climate Change. (n.d.). Non-Medical Aerosols, Solvents, and HFC-23. IPCC.
  • Cosutin China. (n.d.). Blowing agent HFC365mfc/245fa blend.
  • A-Gas. (n.d.). 365 MFC.
  • Australian Government, Department of Climate Change, Energy, the Environment and Water. (2024, December 13). Hydrofluorocarbon refrigerants – global warming potential values and safety classifications.
  • Thermo Fisher Scientific. (2016, November 30). Hydrocarbon refrigerants - a safer option for the laboratory?
  • Climalife. (2020, January 1). NovaSpray HFC 365mfc.
  • UNIDO. (2018, January 1). Alternatives to HFC and available technologies in Italy.
  • German Environment Agency. (n.d.). Climate-friendly alternatives to HFCs.
  • Honeywell. (n.d.). Alternatives for HCFC-141b.
  • Vollmer, M. K., et al. (2011, August 10). Atmospheric histories and global emissions of the anthropogenic hydrofluorocarbons HFC-365mfc, HFC-245fa, HFC-227ea, and HFC-236fa. ResearchGate.
  • Cosutin Industrial CO., Limited. (n.d.). HFC 365/245 blend(60:40).
  • Reliance Specialty Products. (n.d.). Replace HFC Solvents.
  • Tark Thermal Solutions. (n.d.). Alternative Refrigerants for 21st Century Laboratories.
  • Werner. (2006, July 6). hfc-365mfc.
  • Fluorocarbons.org. (n.d.). Substances and main applications Major HFC - HFO – HCFC molecules.
  • ResearchGate. (n.d.). HFC365mfc Blends: Status and Development as Blowing Agent for High Performance Insulation Foams.
  • Institute For Governance & Sustainable Development. (n.d.). Alternatives to High GWP Hydrofluorocarbons.
  • Royal Society of Chemistry. (n.d.). Solkane® 365mfc is an environmentally benign alternative solvent for trifluoromethylation reactions. Green Chemistry.
  • A-Gas. (n.d.). 365 MFC Safety Data Sheet (alternate).
  • The Chlorine Institute. (2022, July 6). The Economic Benefits of Chlorine Chemistry in Fluorocarbons in the United States and Canada.
  • Huntsman/Yangzhou Tonglee Reefer Equipment. (n.d.). Adoption of HFC-365mfc/HFC-227ea Blowing Agent Technology.
  • Stemmler, K., et al. (n.d.). European Emissions of HFC-365mfc, a Chlorine-Free Substitute for the Foam Blowing Agents HCFC-141b and CFC-11. Parcs.

Sources

Safety & Regulatory Compliance

Safety

Operational Guide: Safe Disposal and Lifecycle Management of 1,1,1,3-Tetrafluorobutane (HFC-365mfc)

Part 1: Executive Safety Directive Stop and Read: 1,1,1,3-Tetrafluorobutane (HFC-365mfc) presents a dual-hazard profile that often leads to dangerous disposal errors. It is a Class IB Flammable Liquid (Flash Point < -27°...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Safety Directive

Stop and Read: 1,1,1,3-Tetrafluorobutane (HFC-365mfc) presents a dual-hazard profile that often leads to dangerous disposal errors.

  • It is a Class IB Flammable Liquid (Flash Point < -27°C), unlike many non-flammable HFCs.

  • It is Halogenated. Burning it in standard organic solvent boilers generates Hydrofluoric Acid (HF), destroying infrastructure and endangering personnel.

Immediate Action Required:

  • DO NOT pour down the drain (Strictly Prohibited).

  • DO NOT mix with standard non-halogenated organic waste (e.g., Acetone, Ethanol) destined for fuel blending.

  • DO NOT use standard plastic containers without static grounding protocols.

Part 2: Physicochemical Profile & Hazard Logic

To manage this chemical safely, you must understand its physical behavior. HFC-365mfc is liquid at room temperature but highly volatile.

Table 1: Critical Safety Data for Disposal Logistics
PropertyValueOperational Implication
CAS Number 406-58-6Unique identifier for waste manifests.
Physical State LiquidRequires drum/carboy storage, not gas cylinders.
Boiling Point 40.2°C (104°F)Volatile. Keep containers tightly sealed to prevent vapor buildup.
Flash Point < -27°C (Closed Cup)High Static Ignition Risk. Grounding is mandatory during transfer.
Density 1.27 g/cm³Heavier than water; sinks in aqueous phases.
GHS Classification H225 (Highly Flammable)Requires "Flammable" red diamond labeling.
Combustion Byproducts HF, COF₂, CO, CO₂Critical: Generates toxic/corrosive gases upon burning.

Part 3: The "Halogen Trap" – Why Standard Incineration Fails

The Mechanism of Failure: Many laboratories consolidate organic solvents (methanol, acetone, toluene) into "waste streams" often sent for Fuel Blending (burning waste as fuel in cement kilns or boilers).

If HFC-365mfc enters this stream, the Carbon-Fluorine (C-F) bonds break during combustion. Unlike C-H bonds which form water and CO₂, C-F bonds react with hydrogen sources to form Hydrogen Fluoride (HF) gas.

  • Reaction:

    
     (simplified)
    
  • Consequence: HF is fiercely corrosive. It eats through the refractory lining of standard incinerators and creates a toxic plume.

  • The Solution: HFC-365mfc must be routed to a High-Temperature Incinerator equipped with a Caustic Scrubber . The scrubber neutralizes the HF gas (typically using NaOH) before exhaust release.

Part 4: Step-by-Step Disposal Protocol

Phase 1: Segregation & Collection[1]
  • Isolate the Stream: Designate a specific waste container for "Halogenated Flammable Solvents."

  • Compatibility Check: Ensure no alkali metals (Na, K) or powdered metals (Al, Mg) are present in the waste stream, as these can react explosively with fluorocarbons [1].

  • Container Selection: Use UN-rated steel drums or conductive high-density polyethylene (HDPE) containers.

    • Critical: If using plastic, you must use a dip tube or conductive funnel grounded to an earth point during transfer to prevent static discharge ignition [2].

Phase 2: Labeling & Storage
  • Primary Label: "Hazardous Waste - Flammable - Toxic."

  • Constituent Label: Clearly write "Contains 1,1,1,3-Tetrafluorobutane (Fluorinated)."

  • Storage: Store in a flammables cabinet, away from direct sunlight and heat sources (boiling point is only 40°C).

Phase 3: The Disposal Workflow (Visualized)

The following diagram illustrates the decision logic required to prevent downstream accidents.

G Start Waste Generation: 1,1,1,3-Tetrafluorobutane Check Is it mixed with other solvents? Start->Check MixAnalysis Analyze Mixture: Are ALL components Halogenated? Check->MixAnalysis Yes Container Select Container: Conductive/Grounded (UN 1A1 or 1H1) Check->Container No (Pure) Segregate CRITICAL ERROR: Do NOT mix with Non-Halogenated Fuels MixAnalysis->Segregate No (Contains Acetone/Alc) MixAnalysis->Container Yes (All Halogenated) Segregate->Container Re-Segregate Stream Label Labeling: 'Flammable Liquid' 'Halogenated Waste' Container->Label Manifest RCRA Manifest: Code D001 (Ignitable) + Halogen Flag Label->Manifest Hauler Certified Waste Hauler Manifest->Hauler Incinerator DESTINATION: Rotary Kiln Incinerator (>1100°C) with HF Scrubbing Unit Hauler->Incinerator

Figure 1: Decision matrix for HFC-365mfc disposal, emphasizing the prohibition of mixing with non-halogenated fuel blends.

Part 5: Regulatory & Transport Classification

When preparing the waste manifest, accuracy is legally required under RCRA (USA) and similar international frameworks.

  • US EPA RCRA Code: D001 (Ignitable Characteristic).

    • Note: While not a listed F-code solvent by default, if used in specific degreasing operations, check F001/F002 definitions. Generally, D001 is the primary driver [3].

  • DOT/IATA Shipping Name:

    • UN Number: UN 1993[1]

    • Proper Shipping Name: Flammable liquid, n.o.s. (contains 1,1,1,3-Tetrafluorobutane)

    • Class: 3

    • Packing Group: II

Part 6: References

  • SynQuest Laboratories. (2016). Safety Data Sheet: 1,1,1,3-Tetrafluorobutane. Retrieved from 2

  • A-Gas. (2020). HFC-365mfc Technical Data & Handling. Retrieved from

  • US Environmental Protection Agency (EPA). (2024). Phasedown of Hydrofluorocarbons: Management of Certain Hydrofluorocarbons and Substitutes. Federal Register.[2][3] Retrieved from 4

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

Reactant of Route 1
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1,1,1,3-Tetrafluorobutane
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